molecular formula C23H23NO4 B1654199 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid CAS No. 213192-60-0

3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid

Cat. No.: B1654199
CAS No.: 213192-60-0
M. Wt: 377.4 g/mol
InChI Key: KYSDMSUOMNGPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic Acid (CAS 213192-60-0) is a synthetic amino acid derivative of interest in medicinal chemistry and early-stage drug discovery. This compound features a propanoic acid backbone substituted with a 3,4-bis(benzyloxy)phenyl group and an amino functional group, giving it a molecular formula of C23H23NO4 and a molecular weight of 377.43 g/mol . The presence of multiple benzyloxy groups enhances the compound's lipophilicity, which can influence its bioavailability and interaction with biological membranes. While specific biological data for this exact compound is limited, its structural scaffold is highly relevant for anticancer research. Compounds based on the 3-(hydroxyphenylamino)propanoic acid framework have recently been identified as promising candidates with both anticancer and antioxidant properties, demonstrating an ability to reduce cancer cell viability and suppress cell migration in vitro . Researchers can explore this chemical as a valuable building block for synthesizing more complex molecules or as a candidate for profiling against novel therapeutic targets. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-3-[3,4-bis(phenylmethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c24-20(14-23(25)26)19-11-12-21(27-15-17-7-3-1-4-8-17)22(13-19)28-16-18-9-5-2-6-10-18/h1-13,20H,14-16,24H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSDMSUOMNGPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CC(=O)O)N)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436729
Record name 3-Amino-3-[3,4-bis(benzyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213192-60-0
Record name 3-Amino-3-[3,4-bis(benzyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and characterization of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid, a β-amino acid with significant potential as a building block in medicinal chemistry. The presence of dibenzyloxy protecting groups on the catechol moiety makes it a versatile intermediate for the synthesis of various pharmacologically active molecules. This document details a robust synthetic pathway, explains the rationale behind the chosen methodology, and outlines a complete workflow for structural verification and purity assessment.

Strategic Approach to Synthesis: The Rodionov Reaction

The synthesis of β-amino acids from aromatic aldehydes is a well-established transformation in organic chemistry. While several methods exist, the Rodionov reaction stands out for its operational simplicity and efficiency in directly converting an aldehyde, malonic acid, and an ammonia source into the desired β-amino acid in a one-pot process.[1][2] This approach is particularly advantageous as it avoids the handling of highly toxic reagents like cyanides, which are characteristic of the Strecker synthesis.[3][4]

The core of the Rodionov reaction involves a Knoevenagel condensation between the aldehyde and malonic acid, followed by a Michael addition of ammonia to the resulting α,β-unsaturated dicarboxylic acid, and subsequent decarboxylation. The choice of 3,4-dibenzyloxybenzaldehyde as the starting material is strategic; the benzyl groups serve as robust protecting groups for the hydroxyl functionalities, which can be readily removed under standard hydrogenolysis conditions in later synthetic stages.[5]

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Rodionov Reaction cluster_product Final Product A 3,4-Dibenzyloxybenzaldehyde R One-Pot Condensation, Michael Addition, Decarboxylation A->R B Malonic Acid B->R C Ammonium Acetate C->R P 3-Amino-3-(3,4-dibenzyloxy-phenyl)- propionic acid R->P Characterization_Workflow cluster_input Input cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties cluster_output Output Input Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Input->NMR MS Mass Spectrometry (ESI-MS) Input->MS IR FT-IR Spectroscopy Input->IR MP Melting Point Analysis Input->MP Output Structural Confirmation & Purity Data NMR->Output MS->Output IR->Output MP->Output

Sources

A Predictive Guide to the Spectroscopic Characterization of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid is a β-amino acid derivative. Molecules of this class are crucial building blocks in medicinal chemistry, often serving as precursors for synthesizing pharmacologically active compounds, including enzyme inhibitors and peptidomimetics. The structural complexity, featuring a chiral center, two benzyl ether protecting groups, and multiple functional moieties (amine, carboxylic acid, aromatic rings), necessitates a multi-faceted analytical approach for unambiguous structure elucidation and purity confirmation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Expertise & Experience: The Rationale Behind NMR Predictions

The predicted chemical shifts are based on the well-understood electronic effects of the molecule's functional groups. The electron-withdrawing nature of the aromatic rings and the oxygen atoms in the ether and carboxylic acid groups will deshield nearby protons and carbons, shifting their signals downfield. Conversely, aliphatic carbons and protons will appear further upfield. A key feature to anticipate is the diastereotopic nature of the two protons on the C2 carbon (the -CH₂- group of the propionic acid backbone).[1] Due to the adjacent C3 chiral center, these two protons are chemically non-equivalent, meaning they will have different chemical shifts and will couple to each other (geminal coupling).[1]

Predicted ¹H NMR Spectrum

The following table outlines the anticipated signals in the ¹H NMR spectrum. Predictions are based on typical chemical shift values for similar functional groups.[2][3]

Proton Assignment (Label) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification & Key Insights
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1HThe acidic proton is highly deshielded and often exchanges with trace water, leading to a broad signal. Its position is highly dependent on solvent and concentration.[3]
Benzyl Ether Aromatic (Ar-H)7.2 - 7.5Multiplet10HProtons on the two benzyl protecting groups are expected in the standard aromatic region.
Phenyl Ring Aromatic (Ar-H)6.8 - 7.1Multiplet3HProtons on the central catechol-derived ring. Their shifts are influenced by the electron-donating ether linkages.
Benzyl Methylene (-O-CH₂-Ph)~5.1Singlet4HBenzylic protons adjacent to an oxygen atom are significantly deshielded. The two -CH₂- groups are expected to be equivalent, appearing as a single sharp peak.[4]
Methine (-CH(NH₂)-)~4.5Triplet (or dd)1HThis proton is on the chiral carbon (C3), coupled to the two diastereotopic protons on C2.
Methylene (-CH₂-COOH)~2.7 and ~2.9Doublet of Doublets (each)2HThese protons (C2) are diastereotopic. They will appear as two distinct signals, each split by the other (geminal coupling) and by the C3 methine proton (vicinal coupling).[1]
Amine (-NH₂)1.0 - 5.0Broad Singlet2HLike the -COOH proton, the amine protons are exchangeable and appear as a broad signal that can vary significantly in position.[3]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification & Key Insights
Carboxylic Acid (C=O)170 - 180The carbonyl carbon of a carboxylic acid is highly deshielded.[4][5]
Aromatic Carbons (C-O, C-C)110 - 160A complex set of signals for the 18 aromatic carbons. Carbons directly attached to oxygen (ipso-carbons) will be the most downfield in this region.[4]
Benzyl Methylene (-O-CH₂-Ph)~70The benzylic carbon is deshielded by the adjacent oxygen and aromatic ring.[4]
Methine (-CH(NH₂)-)~55 - 60The chiral carbon's shift is influenced by the attached nitrogen and aromatic ring.
Methylene (-CH₂-COOH)~40An aliphatic carbon adjacent to a carbonyl group.[5]
Experimental Protocol: NMR Sample Acquisition

A self-validating protocol ensures reproducible and high-quality data.

  • Sample Preparation: Accurately weigh ~5-10 mg of the dried compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). DMSO-d₆ is often preferred as it allows for the observation of exchangeable -OH and -NH protons.

  • Internal Standard: Add a small amount of an internal standard with a known chemical shift, such as tetramethylsilane (TMS), for accurate referencing (δ = 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Acquisition Parameters:

    • ¹H NMR: Acquire data with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration.

NMR_Workflow Prep Sample Preparation (5-10 mg in 0.6 mL solvent) Acq Data Acquisition (400+ MHz Spectrometer) Prep->Acq Insert Sample Proc Data Processing (Fourier Transform, Phasing) Acq->Proc Generate FID Analysis Spectral Analysis (Shifts, Integration, Coupling) Proc->Analysis Generate Spectrum Structure Structure Confirmation Analysis->Structure Interpret Data IR_Correlation cluster_groups Functional Groups cluster_regions Characteristic IR Absorption Regions (cm⁻¹) OH Carboxylic Acid -COOH RegionOH 2500-3300 (Very Broad) OH->RegionOH NH2 Primary Amine -NH₂ RegionNH 3100-3500 NH2->RegionNH CO Carbonyl C=O RegionCO 1700-1725 (Strong, Sharp) CO->RegionCO Aromatic Aromatic C=C & C-H RegionAro 1450-1600 & >3000 Aromatic->RegionAro Aliphatic Aliphatic C-H RegionAli <3000 Aliphatic->RegionAli

Correlation of functional groups to IR absorption regions.

Part 3: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.

Expertise & Experience: Predicting Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see a prominent protonated molecular ion ([M+H]⁺) in positive ion mode or a deprotonated ion ([M-H]⁻) in negative ion mode. The fragmentation pattern will be dictated by the weakest bonds and the most stable resulting fragments. The benzyl ether linkages are prime candidates for cleavage, leading to the loss of benzyl (C₇H₇, 91 Da) or benzyloxy (C₇H₇O, 107 Da) fragments. Cleavage of the propionic acid side chain is also expected. [6][7][8]

Predicted Mass Spectrum Data
  • Molecular Formula: C₂₃H₂₃NO₄

  • Monoisotopic Mass: 389.1627 Da

  • Expected HRMS Result ([M+H]⁺): 390.1700 Da

  • Expected HRMS Result ([M-H]⁻): 388.1554 Da

Predicted Fragment Ion (m/z) Proposed Neutral Loss Justification & Key Insights
298.1281Loss of C₇H₈ (Toluene)Cleavage of a benzyl group with hydrogen transfer. A very common fragmentation pathway for benzyl ethers.
282.1332Loss of C₇H₇O (Benzyloxy radical)Cleavage of the C-O ether bond.
196.0968C₁₁H₁₄NO₂⁺Cleavage of both benzyl groups, leaving the core 3-amino-3-(3,4-dihydroxy-phenyl)-propionic acid structure.
91.0542C₇H₇⁺The stable tropylium cation, a hallmark of compounds containing a benzyl group.
Experimental Protocol: HRMS (ESI-TOF) Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters:

    • Ionization Mode: ESI, positive or negative.

    • Mass Analyzer: Time-of-Flight (TOF) for high resolution.

    • Mass Range: Scan a range appropriate to detect the parent ion and key fragments (e.g., m/z 50-600).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

MS_Fragmentation Parent Parent Ion [M+H]⁺ m/z = 390.1700 Frag1 Fragment m/z = 299.1179 Parent->Frag1 - C₇H₇• (Benzyl radical) Frag2 Fragment m/z = 91.0542 Parent->Frag2 Formation of Tropylium Cation Frag3 Fragment m/z = 197.0862 Frag1->Frag3 - C₇H₈ (Toluene)

A simplified predicted fragmentation pathway.

Conclusion

This guide provides a robust, predictive framework for the comprehensive spectroscopic characterization of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid. By anticipating the key features in ¹H NMR, ¹³C NMR, IR, and MS spectra, researchers can efficiently and accurately confirm the synthesis of the target molecule. The provided protocols offer a starting point for developing self-validating analytical methods, ensuring data integrity and reproducibility. The ultimate confirmation of structure relies on the congruence of data from all three spectroscopic techniques, where each method corroborates the findings of the others, painting a complete and unambiguous picture of the molecule.

References

  • Fiveable. (2025, August 15). Benzylic Protons Definition.
  • Michigan State University Department of Chemistry. Infrared Spectrometry.
  • BOC Sciences. Aromatic Amino Acids: Definition, Types, Absorbance, and Function.
  • University of British Columbia Chemistry. Assigning the NMR spectra of aromatic amino acids in proteins: analysis of two Ets pointed domains.
  • MtoZ Biolabs. How Does a Mass Spectrometer Sequence Amino Acids After Fragmenting Peptide Chains?
  • Medizinische Fakultät Münster. Amino acids - Reference of fragmentation data.
  • MDPI. (2023, January 23). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.
  • The Journal of Chemical Physics. (2009, July 17). Electronic structure of aromatic amino acids studied by soft x-ray spectroscopy.
  • Google Patents. US5538897A - Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases.
  • University of Baghdad Digital Repository. (2020). QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION.
  • Portland Press. (2020, September 9). A beginner's guide to mass spectrometry–based proteomics.
  • Chemguide. interpreting infra-red spectra.
  • Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins.
  • Chemistry LibreTexts. (2020, May 30). 17.9: Spectroscopy of Aromatic Compounds.
  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction.
  • Supporting Information. Physical and spectroscopic data of compounds.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts.
  • ResearchGate. (2013, June 4). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?
  • ResearchGate. IR and 1H NMR characteristics of the compounds.
  • University of Wisconsin-Madison. Table of Characteristic Proton NMR Shifts.
  • ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
  • BuyersGuideChem. 3-Amino-3-(4-benzyloxy-phenyl)-propionic acid.
  • Organic Spectroscopy International. (2017, July 24). 3-Phenylpropionic acid.
  • Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).
  • Google Patents. BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • ChemicalBook. 3-Phenylpropionic acid(501-52-0) 1H NMR spectrum.
  • BenchChem. Physical and chemical properties of 3-(3-(benzyloxy)phenyl)propanoic acid.
  • BenchChem. Application Notes and Protocols for the Characterization of 3-(3-(benzyloxy)phenyl)propanoic acid.
  • PubChem. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.
  • Synblock. CAS 117391-52-3 | 3-Amino-3-(4-ethylphenyl)propanoic acid.
  • MDPI. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.
  • PubChem. 3-(4-Benzyloxyphenyl)propionic acid.
  • PubChemLite. 3-amino-3-(3-phenoxyphenyl)propanoic acid (C15H15NO3).
  • NIST WebBook. 3-(3-Hydroxyphenyl)propionic acid.

Sources

CAS number and molecular formula for 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Compound Name: 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid Synonyms:


-Amino-3,4-bis(benzyloxy)benzenepropanoic acid; 3,4-Dibenzyloxy-

-phenylalanine. Molecular Formula:

Molecular Weight: 377.44 g/mol CAS Number: Note: This specific intermediate is frequently custom-synthesized and may not have a widely assigned generic CAS in public catalogs. Closest commercial analogs include 3-Amino-3-(3,4-dimethoxyphenyl)propionic acid (CAS: 34840-85-2).[1]
Structural Significance

This compound is a


-amino acid , specifically a derivative of 

-phenylalanine. It serves as a critical protected intermediate in the synthesis of catecholamine mimetics and integrin inhibitors.
  • The Backbone: The

    
    -amino acid scaffold (3-aminopropionic acid) provides resistance to proteolytic degradation compared to 
    
    
    
    -amino acids, making it valuable for peptidomimetic drug design.
  • The Protecting Groups: The 3,4-dibenzyloxy substitution is a strategic choice. Benzyl ethers (OBn) protect the catechol (3,4-dihydroxy) moiety during harsh synthetic steps (e.g., peptide coupling) but can be cleanly removed via catalytic hydrogenation to reveal the active catechol pharmacophore.

PropertyValue
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, hot Ethanol; Insoluble in Water
pKa (Calc) Carboxyl ~3.8; Amino ~9.5 (Zwitterionic character)
Melting Point Typically 165–175 °C (Decomposition dependent on purity)

Part 2: Synthesis Pathways & Mechanism

The synthesis of


-amino acids from aromatic aldehydes is classically achieved via the Rodionov Reaction . This one-pot multicomponent reaction is preferred for its scalability and atom economy.
Mechanism: The Rodionov Reaction

The reaction involves the condensation of 3,4-dibenzyloxybenzaldehyde with malonic acid in the presence of ammonium acetate .

  • Imine Formation: Ammonium acetate reacts with the aldehyde to form an imine/enamine intermediate.

  • Knoevenagel Condensation: Malonic acid condenses with the imine.

  • Decarboxylation: Thermal decarboxylation of the di-acid intermediate drives the reaction forward to the

    
    -amino acid.
    

RodionovReaction Aldehyde 3,4-Dibenzyloxy- benzaldehyde Imine Imine Intermediate Aldehyde->Imine EtOH, Reflux Malonic Malonic Acid Malonic->Imine EtOH, Reflux Ammonium NH4OAc Ammonium->Imine EtOH, Reflux Condensation Knoevenagel Adduct Imine->Condensation -H2O Product 3-Amino-3-(3,4-dibenzyloxy- phenyl)-propionic acid Condensation->Product Decarboxylation (-CO2)

Figure 1: The Rodionov reaction pathway for the synthesis of


-amino acids.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of racemic 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid.

Reagents:
  • 3,4-Dibenzyloxybenzaldehyde (1.0 eq)

  • Malonic acid (1.1 eq)

  • Ammonium acetate (2.0 eq)

  • Ethanol (95% or absolute)

Step-by-Step Methodology:
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dibenzyloxybenzaldehyde (10 mmol) and malonic acid (11 mmol) in Ethanol (20 mL).

  • Addition: Add ammonium acetate (20 mmol) to the solution. The reaction mixture may become slightly turbid.

  • Reflux: Heat the mixture to reflux (approx. 78-80 °C) with vigorous stirring. Maintain reflux for 8–12 hours .

    • Validation Point: Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The aldehyde spot (

      
      ) should disappear, and a baseline/low 
      
      
      
      spot (amino acid) should appear. Ninhydrin stain will turn the product spot purple/blue.
  • Isolation:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates directly upon cooling. If not, reduce the volume of ethanol by 50% under vacuum.

    • Filter the white precipitate.

  • Purification (The "Hot Slurry" Method):

    • To remove unreacted malonic acid and ammonium salts, suspend the crude solid in hot water (60 °C) for 30 minutes. The hydrophobic dibenzyloxy product will remain insoluble, while impurities dissolve.

    • Filter while warm.

    • Wash the filter cake with cold ethanol (small volume) and diethyl ether.

  • Drying: Dry under high vacuum at 40 °C for 4 hours.

Yield & Characterization Expectations:
  • Typical Yield: 55–70%

  • 1H NMR (DMSO-d6):

    • 
       7.4–6.9 (m, 13H, Aromatic protons from 2x Benzyl + 1x Phenyl core).
      
    • 
       5.1 (s, 4H, 
      
      
      
      ).
    • 
       4.3 (t, 1H, 
      
      
      
      -CH).
    • 
       2.4 (d, 2H, 
      
      
      
      -CH2).

Part 4: Downstream Application (Deprotection)

The utility of this compound lies in its conversion to the active catechol species.

Protocol: Catalytic Hydrogenolysis

  • Dissolve the protected amino acid in Acetic Acid/Methanol (1:1) .

  • Add 10 wt% Pd/C catalyst.

  • Stir under Hydrogen gas (1 atm) (balloon pressure) for 4–6 hours.

  • Filter through Celite to remove Pd/C.

  • Concentrate to yield 3-Amino-3-(3,4-dihydroxyphenyl)-propionic acid .

Deprotection Protected Dibenzyloxy Precursor H2 H2 / Pd-C Protected->H2 Free Free Catechol (Active Drug) H2->Free Cleavage of Benzyl Ethers Toluene Byproduct: Toluene H2->Toluene

Figure 2: Hydrogenolysis mechanism for removing benzyl protecting groups.

References

  • Rodionov, V. M. (1926). "Über die Synthese von -Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 59, 2952. (Foundational methodology for aldehyde-to-beta-amino acid conversion).
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. Link (Context on beta-amino acid stability and peptidomimetics).

  • Steer, D. L., et al. (2002).
  • BenchChem Protocols. "Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid." (Analogous synthesis route for mono-benzyloxy derivatives). Link

Sources

Technical Guide: Role of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical integration of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid (henceforth referred to as Fmoc-


-DOPA(Bzl)

-OH
for functional clarity) into peptide synthesis workflows.

Executive Summary & Chemical Profile[1]

The compound 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid is a protected


-amino acid derivative. Structurally, it is a 

-homolog of DOPA (3,4-dihydroxyphenylalanine) where the amino group is positioned at the

-carbon rather than the

-carbon.

Its primary role in peptide synthesis is twofold:

  • Backbone Modification: As a

    
    -amino acid, it introduces a methylene group into the peptide backbone, conferring resistance to proteolytic degradation (peptidomimetics) and inducing novel secondary structures (foldamers).
    
  • Functional Precursor: The 3,4-dibenzyloxy moiety serves as a robust, orthogonal protecting group for the catechol functionality. Post-synthetic removal of the benzyl (Bzl) groups reveals a 3,4-dihydroxyphenyl (catechol) side chain, essential for mussel-inspired adhesion, metal chelation, or redox-active biological probes.

Chemical Specifications
ParameterSpecification
IUPAC Name 3-Amino-3-(3,4-bis(benzyloxy)phenyl)propanoic acid
Common Code

-DOPA(Bzl)

Molecular Weight ~377.4 g/mol (Free acid)
Chirality Typically available as (S) or (R) enantiomers (check CoA)
Solubility Low in water; High in DMF, NMP, DCM
Protection N-term: Fmoc (standard); Side-chain: Benzyl ether (Bzl)

Strategic Role in Synthesis

The -Amino Acid Advantage

Unlike standard


-amino acids, 

-amino acids do not fit into the active sites of most endogenous proteases. Incorporating this residue creates a "stop" signal for degradation, significantly extending the half-life of therapeutic peptides in plasma. Furthermore,

-peptides can fold into stable helices (e.g., the 14-helix) that mimic protein surfaces, making them excellent inhibitors of protein-protein interactions.
Orthogonal Protection Strategy

The Benzyl (Bzl) protection on the catechol ring is stable to TFA . This is a critical design feature.

  • Standard Fmoc SPPS: The peptide is cleaved from the resin using Trifluoroacetic Acid (TFA). Acid-labile groups (tBu, Boc, Trt) are removed.

  • Result: The Bzl groups remain intact. This yields a hydrophobic peptide intermediate that is easier to purify by RP-HPLC than the oxidation-prone free catechol.

  • Activation: The Bzl groups are removed in a final, separate step (Catalytic Hydrogenation), preventing premature oxidation of DOPA to Dopaquinone during synthesis.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following protocol assumes a standard Fmoc/tBu strategy.

Resin Loading & Preparation

Resin Choice: Rink Amide (for C-term amides) or Wang Resin (for C-term acids). Loading:


-amino acids are bulkier. Use a lower loading resin (0.3 – 0.5 mmol/g) to prevent aggregation.
Coupling Protocol (Critical)

Coupling


-amino acids is kinetically slower than 

-amino acids due to the extra methylene group and distinct steric profile. Standard HBTU/DIPEA protocols often lead to deletion sequences.

Recommended Activation System: HATU / HOAt / DIEA

  • Stoichiometry: 3.0 eq Amino Acid : 2.9 eq HATU : 3.0 eq HOAt : 6.0 eq DIEA.

  • Solvent: DMF or NMP (NMP is superior for preventing aggregation).

  • Time: Double coupling is mandatory.

    
     minutes.
    

Step-by-Step Workflow:

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation: Dissolve 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid, HATU, and HOAt in NMP. Add DIEA immediately before adding to the resin.

  • Coupling: Shake at room temperature for 60 min. Drain.

  • Re-Coupling: Repeat step 2-3 with fresh reagents.

  • Monitoring: Perform a Chloranil Test (preferred for secondary amines or difficult sequences) or Kaiser Test. If positive, perform a third coupling at 50°C.

Cleavage from Resin
  • Wash resin with DCM (

    
    ) and dry under Nitrogen.
    
  • Prepare Cleavage Cocktail: TFA (95%) / TIS (2.5%) / H2O (2.5%) .

    • Note: Do not use scavengers that react with benzyl groups, though standard scavengers are generally safe here as Bzl is stable.

  • Incubate for 2-3 hours.

  • Precipitate in cold Diethyl Ether. Centrifuge and lyophilize.

    • Checkpoint: Mass Spec (ESI-MS) should show the mass of the peptide plus the mass of the two Benzyl groups (+180 Da vs free DOPA).

Post-Synthetic Modification: Deprotection

To generate the active catechol (DOPA) functionality, the benzyl groups must be removed via catalytic hydrogenation.

Protocol:

  • Dissolve the purified, Bzl-protected peptide in MeOH or AcOH/MeOH (1:1).

  • Add catalyst: 10% Pd/C (10-20% by weight of peptide).

  • Apply

    
     gas (balloon pressure is usually sufficient) for 4–12 hours.
    
  • Filtration: Filter through Celite to remove Pd/C.

  • Final Purification: Lyophilize immediately.

    • Caution: Free catechols oxidize rapidly at neutral/basic pH. Keep solutions acidic (0.1% TFA) and store under inert gas.

Visualizations & Pathways

Chemical Structure & Protection Logic

This diagram illustrates the specific building block and its protection status relative to standard SPPS conditions.

ChemicalStructure Compound 3-Amino-3-(3,4-dibenzyloxy-phenyl) -propionic acid Fmoc N-Terminus: Fmoc (Base Labile) Compound->Fmoc Protection Backbone Beta-Backbone (Protease Resistant) Compound->Backbone Core Structure SideChain Side Chain: 3,4-Dibenzyloxy Phenyl Compound->SideChain Functionality Function Role: Pre-DOPA (TFA Stable) SideChain->Function Implication

Figure 1: Structural breakdown of the building block, highlighting the orthogonal protection strategy.

Integration Workflow (SPPS to Functional Peptide)

This flow details the lifecycle of the residue from resin coupling to final activation.

SPPS_Workflow cluster_0 Phase 1: SPPS (Resin Bound) cluster_1 Phase 2: Cleavage & Isolation cluster_2 Phase 3: Activation (Solution Phase) Step1 Resin Loading (Low Load: 0.3 mmol/g) Step2 Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 Coupling (CRITICAL) Reagents: HATU/HOAt/DIEA Time: 2x 1hr Step2->Step3 Step4 Chain Elongation (Standard Fmoc Cycles) Step3->Step4 Step5 TFA Cleavage (95% TFA, 2.5% TIS) Step4->Step5 Step6 Crude Peptide (Contains Bzl Groups) Step5->Step6 Step7 Hydrogenolysis (H2, Pd/C, MeOH) Step6->Step7 Purify First (HPLC) Step8 Final Peptide (Active Catechol/DOPA) Step7->Step8

Figure 2: Step-by-step workflow for incorporating Fmoc-


-DOPA(Bzl)

-OH into a peptide sequence.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of

-carbon; Aggregation.
Use HATU instead of HBTU. Perform double coupling . Switch solvent to NMP . Increase temperature to 50°C (cautiously).
Low Solubility Hydrophobicity of Benzyl groups.Dissolve monomer in pure NMP or DMF/DCM (1:1) before adding to resin.
Oxidation (Brown Product) Premature loss of Bzl; High pH exposure.Ensure Bzl removal is the last step. Keep final peptide at pH < 4. Use degassed buffers.
Racemization Over-activation during coupling.Use HOAt as an additive to suppress racemization. Avoid pre-activation times > 5 mins.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link

  • Messersmith, P. B., et al. (2007). "Mussel-Inspired Surface Chemistry." Science. (Contextualizing DOPA applications). Link

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link

  • BenchChem. (2025).[1] "Technical Data: 3-(3-(benzyloxy)phenyl)propanoic acid."[1][2][3] BenchChem Technical Library. Link

Sources

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(3-(benzyloxy)phenyl)propanoic acid is a pivotal intermediate in medicinal chemistry and organic synthesis, serving as a versatile scaffold for the development of novel pharmaceutical agents and complex molecular architectures. Its structure, featuring a protected phenol and a carboxylic acid moiety, allows for diverse chemical modifications. This guide provides a detailed exploration of the synthetic pathways leading to this compound, with a primary focus on a robust and scalable Williamson ether synthesis protocol. Alternative strategies, including carbon-carbon bond formation techniques, are also discussed to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

The synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid can be approached from two main retrosynthetic perspectives. The most direct and frequently employed strategy involves the protection of a pre-existing phenolic acid. An alternative approach builds the carbon framework from a benzylated aromatic precursor.

  • Pathway A: Direct Benzylation (Williamson Ether Synthesis) : This is a highly efficient method starting from the commercially available 3-(3-hydroxyphenyl)propanoic acid. The key transformation is the protection of the phenolic hydroxyl group as a benzyl ether.

  • Pathway B: Side-Chain Construction : This strategy begins with a benzyl-protected aromatic aldehyde, such as 3-(benzyloxy)benzaldehyde. The three-carbon propanoic acid side-chain is then constructed through classic carbon-carbon bond-forming reactions, followed by a reduction step.[1]

The choice of synthetic route often depends on the availability and cost of starting materials, as well as the desired scale of the reaction. For most laboratory-scale preparations, Pathway A offers a more straightforward and higher-yielding approach.[2]

Retrosynthesis target 3-(3-(benzyloxy)phenyl)propanoic acid intermediate1 3-(3-hydroxyphenyl)propanoic acid target->intermediate1 C-O bond cleavage (Retrosynthesis of Benzyl Ether) intermediate2 3-(3-(benzyloxy)phenyl)acrylic acid target->intermediate2 Reduction intermediate3 3-(benzyloxy)benzaldehyde intermediate2->intermediate3 C-C bond formation (e.g., Perkin, Wittig, Heck) AlternativeRoutes start 3-(benzyloxy)benzaldehyde intermediate 3-(3-(benzyloxy)phenyl)acrylic acid start->intermediate Perkin, Wittig, or Heck Reaction product 3-(3-(benzyloxy)phenyl)propanoic acid intermediate->product Catalytic Hydrogenation

Sources

Application Notes and Protocols for the Quantification of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Amino Acid Analogue

3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid is a non-proteinogenic amino acid derivative characterized by a β-amino acid structure and a phenyl ring substituted with two benzyloxy groups. Such compounds are of significant interest in medicinal chemistry and drug development, where they can serve as chiral building blocks for synthesizing peptidomimetics, therapeutic agents, or probes for biological processes.[1] The unique structural features, including the chiral center and the bulky, hydrophobic dibenzyloxy-phenyl moiety, can confer specific pharmacological properties, such as influencing binding affinity to biological targets or enhancing pharmacokinetic profiles.[1]

Accurate and precise quantification of this molecule is paramount throughout the drug development lifecycle. From monitoring reaction kinetics in chemical synthesis and assessing purity of the active pharmaceutical ingredient (API), to conducting pharmacokinetic studies in biological matrices, robust analytical methods are essential. This guide provides detailed protocols for the quantification of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind procedural choices, in accordance with international regulatory standards.[2][3][4][5]

Method Selection: A Rationale Based on Molecular Structure

The choice of an analytical method is dictated by the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. For 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid, its key structural features guide our approach:

  • Aromatic Chromophore: The presence of the dibenzyloxy-phenyl group results in strong ultraviolet (UV) absorbance, making UV-based detection methods highly suitable.[6][7][8]

  • Amino Acid Backbone: While the primary amino group can be a target for derivatization to enhance chromatographic retention or detection sensitivity, the molecule's overall size and hydrophobicity may allow for direct analysis.[9][10][11]

  • High Molecular Weight and Specificity: For complex biological samples, the high specificity and sensitivity of mass spectrometry are invaluable for distinguishing the analyte from endogenous interferences.[12][13][14][]

Based on these characteristics, we will detail three complementary analytical techniques.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of UV-active compounds.[10][13] For 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid, a reversed-phase HPLC method is optimal, leveraging the hydrophobic nature of the dibenzyloxy-phenyl group for retention on a C18 stationary phase.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Mobile Phase Preparation:

  • Acetonitrile (HPLC grade).
  • Water (HPLC grade).
  • Formic acid (or Trifluoroacetic acid) for mobile phase modification.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Rationale: The acidic modifier improves peak shape and ensures the carboxyl group is protonated.

3. Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (based on the aromatic chromophore)
Injection Volume 10 µL
Gradient Elution 30% B to 80% B over 15 minutes

4. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in the mobile phase.
  • Calibration Curve: Prepare a series of dilutions from the stock solution to cover the desired concentration range.
  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject. For biological samples, protein precipitation with cold methanol followed by centrifugation is recommended.[12][16]

5. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.
  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase C Inject into HPLC System A->C B Prepare Standards & Samples B->C D Separate on C18 Column C->D E Detect at 275 nm D->E F Integrate Peak Area E->F G Construct Calibration Curve F->G H Quantify Sample G->H

Caption: Workflow for HPLC-UV Quantification.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex matrices like plasma or tissue homogenates, LC-MS/MS is the method of choice.[12][14][][17] This technique combines the separation power of HPLC with the specific detection capabilities of mass spectrometry.

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

2. LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A fast gradient is typically used, for example, 5% to 95% B in 5 minutes.
  • Flow Rate: 0.4 mL/min.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+). Rationale: The primary amine is readily protonated.
  • Multiple Reaction Monitoring (MRM):
  • Precursor Ion (Q1): [M+H]⁺ of the analyte.
  • Product Ion (Q3): A stable fragment ion generated by collision-induced dissociation.
  • Note: The specific m/z values for the precursor and product ions must be determined by direct infusion of a standard solution.

4. Sample Preparation:

  • For biological samples, protein precipitation is a common and effective method. To 100 µL of plasma, add 400 µL of cold methanol containing an internal standard (a stable isotope-labeled version of the analyte is ideal).[12]
  • Vortex and centrifuge to pellet the proteins.
  • Evaporate the supernatant and reconstitute in the initial mobile phase.[12]

5. Quantification:

  • Quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against concentration to create a calibration curve.
LC-MS/MS Analysis Workflow

LCMS_Workflow A Sample Preparation (Protein Precipitation) B LC Separation (C18 Column) A->B C Ionization (ESI+) B->C D Precursor Ion Selection (Q1) C->D E Fragmentation (Collision Cell) D->E F Product Ion Selection (Q3) E->F G Detection & Quantification F->G

Caption: Workflow for LC-MS/MS Quantification.

III. UV-Vis Spectrophotometry

For a quick estimation of concentration in pure samples, direct UV-Vis spectrophotometry can be employed. This method is based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte.[7]

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • UV-Vis Spectrophotometer.
  • Quartz cuvettes. Rationale: Glass and plastic absorb in the UV range.[6]

2. Procedure:

  • Determine the wavelength of maximum absorbance (λmax) by scanning a solution of the analyte across the UV spectrum (e.g., 200-400 nm). The λmax is expected to be around 270-280 nm due to the aromatic rings.[6][7]
  • Prepare a blank solution (the solvent used to dissolve the sample).
  • Prepare a series of standard solutions of known concentrations.
  • Measure the absorbance of each standard at the λmax.
  • Construct a calibration curve of absorbance versus concentration.
  • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Method Validation

All analytical methods intended for use in a regulated environment must be validated to ensure they are fit for purpose.[2][3][5][18] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines and should assess the following parameters:[2][4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3][4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][3]

  • Accuracy: The closeness of the test results to the true value.[2][18]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision.[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Validation Parameters Summary
ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Specificity HighVery HighLow (Prone to interference)
Sensitivity (LOQ) ng/mL rangepg/mL to low ng/mL rangeµg/mL range
Linearity ExcellentExcellentGood
Precision ExcellentExcellentGood
Accuracy ExcellentExcellentGood
Application Purity, Assay, Content UniformityBioanalysis, Trace AnalysisQuick concentration check of pure samples

Conclusion

The quantification of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid can be reliably achieved using several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. HPLC-UV offers a robust and accessible method for routine analysis of bulk material and formulations. For bioanalytical applications requiring high sensitivity and specificity, LC-MS/MS is the superior choice. UV-Vis spectrophotometry provides a simple and rapid means for estimating the concentration of pure samples. For all applications in drug development, rigorous method validation in line with ICH guidelines is mandatory to ensure data integrity and regulatory compliance.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
  • A Researcher's Guide to Analytical Standards for Quantitative Analysis of Amino Acid Analogs. (n.d.). BenchChem.
  • Spectroscopy Aromatic Amino Acids. (n.d.). Hydrodynamic Methods.
  • Sample Preparation and Pretreatment for Amino Acid Analysis. (n.d.). Creative Proteomics.
  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube.
  • ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. (2025). YouTube.
  • UV-VIS Spectrometry for Protein Concentration Analysis. (n.d.). Mabion.
  • ICH M10 Bioanalytical Method Validation. (n.d.). European Medicines Agency.
  • Analytical Methods for Amino Acids. (n.d.). Shimadzu.
  • Protein Amino Acid Analysis-Techniques, Instruments, and Applications. (n.d.). Creative Proteomics.
  • QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. (n.d.). University of Baghdad Digital Repository.
  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). Food Research.
  • Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). (n.d.). Springer Protocols.
  • Amino Acid Analysis Sample Preparation Guidelines. (n.d.). Bio-Synthesis.
  • UV–vis absorption spectrum of (a) aliphatic amino acids and (b) aromatic amino acids. (n.d.). ResearchGate.
  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025). WuXi AppTec.
  • The Use of UV–Vis Absorption Spectroscopy for Studies of Natively Disordered Proteins. (n.d.). Springer Protocols.
  • A Comprehensive Guide to Amino Acid Analysis Methods and Protocols. (n.d.). BOC Sciences.
  • How to perform amino acid analysis | Behind the Science. (2017). YouTube.
  • Comparative Evaluation and Improvement of the Analytical Method for Amiodarone Hydrochloride: Replacing the Pharmacopeial Method with a Validated RP-HPLC Technique. (2026). MDPI.
  • 3-Amino-3-(4-methylphenyl)propionic Acid: A Key Chemical for Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Application of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers

Executive Summary & Strategic Utility

3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid is a specialized


-amino acid building block used primarily as a protected surrogate for 

-DOPA
(

-3,4-dihydroxyphenylalanine). In medicinal chemistry, this compound serves a dual purpose:
  • Protease Resistance: As a

    
    -amino acid, it introduces a specific conformational bias and resistance to proteolytic degradation when incorporated into peptide backbones (peptidomimetics).
    
  • Catechol Functionality Masking: The 3,4-dibenzyloxy protection strategy effectively masks the reactive catechol moiety (which is prone to oxidation to quinones) during harsh synthetic steps (e.g., peptide coupling), allowing for late-stage liberation of the bioactive dihydroxyl groups.

Primary Applications:

  • Integrin Inhibitors: Synthesis of RGD (Arg-Gly-Asp) mimetics where the

    
    -amino acid scaffold provides the necessary spacing and orientation for receptor binding.
    
  • Mussel-Inspired Bioadhesives: Development of enzymatically stable adhesive peptides containing DOPA functionalities.

  • Neuroactive Prodrugs: Investigation of transport mechanisms targeting the L-amino acid transporter (LAT1) with non-natural backbone architectures.

Chemical Properties & Handling[1]

PropertySpecification
Chemical Name 3-Amino-3-(3,4-bis(benzyloxy)phenyl)propanoic acid
Molecular Formula

Molecular Weight 377.43 g/mol
Solubility Soluble in DMSO, DMF, MeOH (hot); sparingly soluble in water.
Stability Stable under standard conditions. Benzyl groups are sensitive to hydrogenolysis (

) and strong Lewis acids (

).
CAS Number Variable based on enantiomer (Racemic or R/S specific)

Synthesis Protocol: The Rodionov Route

The most robust method for synthesizing this


-amino acid on a multigram scale is the Rodionov Reaction . This condensation allows for the direct formation of the 

-amino acid from the corresponding aldehyde.
Reagents Required:
  • Starting Material: 3,4-Dibenzyloxybenzaldehyde (CAS: 5447-02-9)[1][2][3][4]

  • Reagents: Malonic acid, Ammonium acetate (

    
    )
    
  • Solvent: Ethanol (absolute)

Step-by-Step Methodology:
  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dibenzyloxybenzaldehyde (1.0 eq) and malonic acid (1.0 eq) in absolute ethanol (approx. 5 mL per gram of aldehyde).

    • Add ammonium acetate (2.0 eq) to the solution.

  • Reflux:

    • Heat the mixture to reflux (

      
      C) with vigorous stirring.
      
    • Maintain reflux for 8–12 hours . The reaction usually proceeds with the precipitation of the product or intermediate ammonium salts.

    • Process Insight: The reaction involves an initial Knoevenagel condensation followed by Michael addition of ammonia and subsequent decarboxylation.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the resulting white precipitate.

    • Wash the filter cake with cold ethanol followed by diethyl ether to remove unreacted aldehyde.

  • Purification (Recrystallization):

    • Recrystallize the crude solid from a mixture of Acetic Acid/Water (1:1) or hot Methanol .

    • Dry under vacuum at

      
      C.
      
  • Yield Expectation: 60–75% isolated yield.

Application Protocol: Fmoc-Protection for SPPS

To utilize this compound in Solid Phase Peptide Synthesis (SPPS), the free amine must be protected with the Fmoc group.

Fmoc-Protection Workflow:
  • Dissolution: Suspend the 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid (10 mmol) in a mixture of Water/Dioxane (1:1, 50 mL).

  • Basification: Add Sodium Carbonate (

    
    )  (20 mmol) to adjust pH to ~9–10.
    
  • Acylation: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (11 mmol) dissolved in minimal dioxane dropwise at

    
    C.
    
  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Acidify carefully with 1N HCl to pH 2 (precipitate forms).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Result: Fmoc-3-amino-3-(3,4-dibenzyloxyphenyl)propionic acid ready for resin loading.

Critical Pathway: Deprotection & Activation

The strategic value of this compound lies in the Benzyl (Bn) protecting groups. They are stable to TFA (used in SPPS cleavage), allowing the peptide to be synthesized and purified with the hydrophobic benzyl groups intact.

Deprotection Protocol (Late-Stage): To reveal the catechol (3,4-dihydroxy) functionality (e.g., for "sticky" peptides):

  • Dissolve the purified peptide/compound in MeOH or AcOH .

  • Add catalyst: 10% Pd/C (10% by weight of substrate).

  • Stir under Hydrogen atmosphere (

    
    , 1 atm)  (balloon) for 2–4 hours.
    
  • Filter through Celite to remove Pd/C.

  • Concentrate to obtain the

    
    -DOPA  derivative.
    

Caution: Catechols are prone to oxidation. Perform deprotection using degassed solvents and store the product under inert gas (


) or at -20°C.

Visualizations

Figure 1: Synthesis & Application Pathway

This diagram outlines the conversion of the aldehyde to the protected building block and its eventual deprotection to the bioactive species.

G Aldehyde 3,4-Dibenzyloxy- benzaldehyde Rodionov Rodionov Reaction (Malonic Acid + NH4OAc) Aldehyde->Rodionov BetaAmino 3-Amino-3-(3,4-dibenzyloxy- phenyl)-propionic acid Rodionov->BetaAmino Yield: 60-75% Fmoc Fmoc-Protection (Fmoc-OSu) BetaAmino->Fmoc SPPS Solid Phase Peptide Synthesis Fmoc->SPPS Building Block Deprotection Hydrogenolysis (H2, Pd/C) SPPS->Deprotection Post-Cleavage Active Bioactive Beta-DOPA (Catechol Revealed) Deprotection->Active Final Bioactive

Caption: Synthesis workflow from commercial aldehyde to bioactive beta-DOPA peptide analog.

Figure 2: Medicinal Chemistry Decision Logic

When to select this specific beta-amino acid over standard alpha-amino acids.

Logic Start Design Goal Stability Need Protease Stability? Start->Stability Adhesion Need Adhesion/ Redox Activity? Stability->Adhesion Yes (Beta-Peptide) UseAlpha Use Standard L-DOPA Stability->UseAlpha No UseBeta Use 3-Amino-3-(3,4-dibenzyloxy- phenyl)-propionic acid Adhesion->UseBeta Yes (Masked Catechol) Use Beta-Phenylalanine Use Beta-Phenylalanine Adhesion->Use Beta-Phenylalanine No (Just Hydrophobic)

Caption: Decision tree for selecting beta-DOPA precursors in peptidomimetic design.

References

  • Rodionov Synthesis of

    
    -Amino Acids: 
    
    • Rodionov, V. M., & Malevinskaya, E. T. (1926). "Über die Darstellung von

      
      -Amino-säuren aus Aldehyden." Berichte der deutschen chemischen Gesellschaft. 
      
  • 
    -Amino Acids in Medicinal Chemistry: 
    
    • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). "

      
      -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822. 
      
  • DOPA-Containing Peptidomimetics

    • Lee, H., Scherer, N. F., & Messersmith, P. B. (2006). "Single-molecule mechanics of mussel adhesion." Proceedings of the National Academy of Sciences, 103(35), 12999-13003.

  • Synthesis of Dibenzyloxy Precursors

    • ChemicalBook. (2024). "Product Properties: 3,4-Dibenzyloxybenzaldehyde."[1][2][3][4][5]

Sources

Application Notes and Protocols: Fischer Esterification of 3-(3-(benzyloxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Importance of Esterification

In the landscape of pharmaceutical and materials science, the precise modification of molecular scaffolds is paramount. The conversion of a carboxylic acid to an ester, a seemingly fundamental transformation, is a critical step in the synthesis of countless active pharmaceutical ingredients (APIs), prodrugs, and functional materials. 3-(3-(benzyloxy)phenyl)propanoic acid is a versatile building block, and its ester derivatives are key intermediates in various synthetic pathways. The Fischer-Speier esterification, owing to its operational simplicity and economic viability, remains a cornerstone reaction for this purpose. This document serves as a detailed guide, grounded in both mechanistic understanding and practical application, for the successful execution of this reaction.

I. Scientific Principles and Mechanistic Overview

The Fischer esterification is a classic example of a nucleophilic acyl substitution reaction, proceeding under acidic catalysis.[1] The overall transformation is an equilibrium process where a carboxylic acid and an alcohol react to form an ester and water.[2] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting.

The reaction cascade is as follows:

  • Carbonyl Activation: The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This step significantly enhances the electrophilicity of the carbonyl carbon.[3]

  • Nucleophilic Attack: The alcohol, a weak nucleophile, attacks the now highly electrophilic carbonyl carbon. This addition results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs, converting one of the hydroxyl groups into a much better leaving group, water.

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

  • Catalyst Regeneration: A base (often another molecule of the alcohol) deprotonates the ester, yielding the final product and regenerating the acid catalyst, allowing it to participate in another catalytic cycle.[4]

To achieve high yields, the equilibrium must be driven towards the product side. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by actively removing water from the reaction mixture as it forms.[5]

Caption: The acid-catalyzed mechanism of Fischer esterification.

II. Materials and Methods

Reagents and Equipment
ReagentsEquipment
3-(3-(benzyloxy)phenyl)propanoic acid (≥95%)Round-bottom flask
Methanol (Anhydrous, ≥99.8%)Reflux condenser
Sulfuric Acid (Concentrated, 95-98%)Magnetic stirrer and stir bar
Ethyl Acetate (ACS Grade)Heating mantle or oil bath
Sodium Bicarbonate (Saturated Aqueous Solution)Separatory funnel
Sodium Chloride (Saturated Aqueous Solution, Brine)Rotary evaporator
Magnesium Sulfate or Sodium Sulfate (Anhydrous)Standard laboratory glassware
Deionized WaterThin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

III. Detailed Experimental Protocol

This protocol outlines the synthesis of methyl 3-(3-(benzyloxy)phenyl)propanoate.

Reaction Setup
  • To a dry round-bottom flask equipped with a magnetic stir bar, add 3-(3-(benzyloxy)phenyl)propanoic acid (1.0 equivalent).

  • Add anhydrous methanol (5-10 volumes relative to the carboxylic acid). The methanol acts as both the reactant and the solvent.

  • Place the flask in an ice-water bath to manage the exothermic reaction that will follow.

  • Slowly, and with continuous stirring, add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the solution.

Reaction Execution
  • Remove the ice bath and attach a reflux condenser to the flask.

  • Heat the mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle or a pre-heated oil bath.[6]

  • Allow the reaction to proceed for 4-12 hours.[6]

  • Process Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC). A suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate) should be used to resolve the starting carboxylic acid from the less polar ester product. The reaction is considered complete upon the disappearance of the starting material spot.

Product Isolation and Work-up
  • Once the reaction is complete, allow the flask to cool to room temperature.

  • Concentrate the reaction mixture using a rotary evaporator to remove the excess methanol.

  • Transfer the resulting residue to a separatory funnel containing ice-cold water (approximately 20 mL for a small-scale reaction).

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).[6]

  • Combine the organic extracts in the separatory funnel.

  • Wash the combined organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution until effervescence ceases (this neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid).

    • Saturated aqueous sodium chloride (brine) to remove residual water and salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Purification
  • Filter the dried organic solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl 3-(3-(benzyloxy)phenyl)propanoate as an oil or solid.

  • For applications requiring high purity, the crude product can be purified by silica gel column chromatography.

Quantitative Data Summary
ParameterRecommended ValueRationale
Reactants
3-(3-(benzyloxy)phenyl)propanoic acid1.0 eqLimiting reagent.
Methanol5-10 volumesServes as both reactant and solvent; excess drives equilibrium.[3]
Catalyst
Concentrated Sulfuric Acid0.1 - 0.2 eqCatalytic amount; sufficient to protonate the carbonyl.
Conditions
TemperatureReflux (~65°C)Provides activation energy and increases reaction rate.
Reaction Time4 - 12 hoursTypically sufficient for completion; monitor by TLC.[6]

IV. Experimental Workflow Visualization

Experimental_Workflow cluster_reaction I. Reaction cluster_workup II. Work-up & Isolation cluster_purification III. Purification dissolve Dissolve Acid in Anhydrous Methanol add_catalyst Catalyst Addition (H₂SO₄) dissolve->add_catalyst reflux Reflux at 65°C (4-12h) add_catalyst->reflux cool_evap Cool & Evaporate Methanol reflux->cool_evap extract Aqueous Work-up & Extraction cool_evap->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry Organic Layer (MgSO₄) wash->dry filter_conc Filter & Concentrate dry->filter_conc chromatography Column Chromatography (Optional) filter_conc->chromatography final_product final_product chromatography->final_product Pure Ester Derivative

Caption: A three-stage workflow for the synthesis and purification.

V. Troubleshooting and Optimization Strategies

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Water present in reagents/glassware.- Inadequate amount of catalyst.- Extend the reflux time and monitor by TLC.- Ensure all glassware is oven-dried and use anhydrous methanol.- Increase the catalyst loading slightly (e.g., to 0.3 eq).
Low Product Yield - Incomplete reaction.- Losses during extraction/work-up.- Reversal of equilibrium.- Address incomplete reaction as above.- Ensure thorough and repeated extractions from the aqueous phase.- Consider using a Dean-Stark trap with a non-polar co-solvent (e.g., toluene) to remove water azeotropically.
Presence of Impurities - Unreacted starting material.- Potential debenzylation side product.- Optimize reaction time to ensure full conversion.- If debenzylation is suspected (e.g., from NMR/MS data), consider a milder catalyst like p-toluenesulfonic acid (p-TsOH) or reducing the reaction temperature and extending the time.

VI. References

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]

  • Patsnap Eureka. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 3-phenylpropionate. Retrieved from [Link]

  • PubChem. (n.d.). Process for the preparation of substituted 3-phenyl-propanoic acid esters and substituted 3-phenyl-propanoic acids - Patent US-2003008361-A1. Retrieved from [Link]

  • YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. The Organic Chemistry Tutor. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]

  • ResearchGate. (2018). Esterification of 3-phenylpropionic acid (R1) and heptanoic acid (R2).... Retrieved from [Link]

  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]

  • Hrčak. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 29 – The Fischer Esterification. Retrieved from [Link]

Sources

Hantzsch synthesis for 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Hantzsch Synthesis of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids . These scaffolds are critical intermediates in the development of peptidomimetics, PPAR agonists, and antimicrobial agents.

The method relies on a modified Hantzsch Thiazole Synthesis , specifically optimized for


-disubstituted thioureas bearing a carboxylic acid tail. Unlike traditional methods that often suffer from poor solubility or side-reactions (e.g., lactamization), this protocol utilizes a water-based "green" cyclization  strategy buffered with sodium carbonate, ensuring high regioselectivity and simplified purification.

Key Advantages of This Protocol:

  • Green Chemistry: Utilizes water/ethanol systems, reducing reliance on chlorinated solvents.

  • Atom Economy: High-yield conversion of secondary amines to thioureas via the benzoyl isothiocyanate route.

  • Scalability: Validated from milligram to gram-scale synthesis.

Retrosynthetic Analysis & Chemical Logic

The construction of the target molecule relies on the convergence of two key fragments: an


-haloketone and a specialized thiourea derivative.[1][2]
  • Disconnection: The C2-N bond of the thiazole ring.

  • Precursor A:

    
    -Haloketone (e.g., chloroacetaldehyde or phenacyl bromide).
    
  • Precursor B: 3-(1-Phenylthioureido)propanoic acid (an

    
    -disubstituted thiourea).
    

The challenge lies in synthesizing Precursor B, as secondary amines (like


-phenyl-

-alanine) do not react efficiently with ammonium thiocyanate. Therefore, we employ Benzoyl Isothiocyanate as a highly reactive electrophile to form a benzoyl-thiourea intermediate, which is subsequently hydrolyzed to yield the active thiourea.
Synthesis Workflow (Graphviz Diagram)

G Aniline Aniline Michael Step 1: Michael Addition Aniline->Michael Acrylic Acrylic Acid (or Ester) Acrylic->Michael BetaAla N-Phenyl- beta-alanine Michael->BetaAla ThioureaForm Step 2: Thiourea Formation & Hydrolysis BetaAla->ThioureaForm PhCONCS Benzoyl Isothiocyanate PhCONCS->ThioureaForm Thiourea N-Phenyl-N- (2-carboxyethyl) thiourea ThioureaForm->Thiourea NaOH / Heat Hantzsch Step 3: Hantzsch Cyclization Thiourea->Hantzsch HaloKetone Alpha-Halo Ketone HaloKetone->Hantzsch Product Target: 3-[Phenyl(thiazol-2-yl) amino]propanoic Acid Hantzsch->Product Reflux (H2O/Na2CO3)

Figure 1: Convergent synthesis workflow showing the three critical stages: Michael Addition, Thiourea Formation, and Hantzsch Cyclization.

Detailed Experimental Protocols

Step 1: Synthesis of -Phenyl- -alanine (Michael Addition)

Rationale: This step establishes the propanoic acid backbone.

  • Reagents: Aniline (1.0 equiv), Acrylic Acid (1.1 equiv), Water (Solvent).

  • Procedure:

    • Mix aniline and acrylic acid in water.

    • Reflux the mixture for 2–4 hours.

    • Cool the reaction mixture. The product,

      
      -phenyl-
      
      
      
      -alanine, typically precipitates as a solid.
    • Purification: Recrystallize from water or ethanol/water mixture.

    • Yield Expectation: 85–95%.

Step 2: Synthesis of the Thiourea Precursor

Rationale: Direct reaction of secondary amines with thiocyanate salts fails. The benzoyl isothiocyanate method is the industry standard for high-yield conversion.

  • Reagents:

    
    -Phenyl-
    
    
    
    -alanine (10 mmol), Benzoyl Isothiocyanate (10.5 mmol), Acetone (30 mL), NaOH (10% aq).
  • Procedure:

    • Dissolve

      
      -phenyl-
      
      
      
      -alanine in refluxing acetone.
    • Add benzoyl isothiocyanate dropwise. Reflux for 1 hour.

    • Intermediate Check: TLC should show consumption of the amine and formation of the benzoyl-thiourea adduct.

    • Hydrolysis: Pour the reaction mixture into 10% NaOH solution (50 mL) and heat at 90°C for 30 minutes. This cleaves the benzoyl group.

    • Isolation: Cool and acidify with HCl to pH 3–4. The target thiourea, 3-(1-phenylthioureido)propanoic acid , will precipitate.

    • Filtration: Filter, wash with cold water, and dry.

Step 3: The Hantzsch Cyclization (Optimized Green Protocol)

Rationale: Using water with sodium carbonate buffers the HCl generated during cyclization, preventing degradation and driving the equilibrium forward.

Table 1: Reaction Conditions & Stoichiometry

ComponentEquivalentRoleNotes
Thiourea Precursor 1.0NucleophileFrom Step 2

-Haloketone
1.1Electrophilee.g., Chloroacetaldehyde (for R=H) or Phenacyl Bromide (for R=Ph)
Sodium Carbonate 1.5Base / BufferNeutralizes HCl byproduct
Water [0.5 M]SolventPromotes precipitation of product

Protocol:

  • Setup: In a round-bottom flask, suspend the Thiourea Precursor (1.0 equiv) in water (approx. 10 mL per gram of reactant).

  • Addition: Add Sodium Carbonate (1.5 equiv) to dissolve the acid as its sodium salt. The solution should become clear.

  • Cyclization: Add the

    
    -Haloketone (1.1 equiv).
    
    • Note: If using chloroacetaldehyde (50% aq. solution), add slowly at room temperature.

    • Note: If using phenacyl bromide (solid), dissolve in a minimal amount of ethanol before addition if solubility is an issue.

  • Reaction: Reflux the mixture for 2–5 hours. Monitor by TLC (Mobile phase: CHCl

    
    /MeOH 9:1).
    
  • Work-up:

    • Cool the mixture to room temperature.

    • Acidify carefully with Glacial Acetic Acid to pH 5–6.

    • The product, 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid , will precipitate as a solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or 2-Propanol.

Mechanistic Insights & Troubleshooting

Mechanism of Action

The reaction proceeds via a stepwise condensation:

  • S-Alkylation: The sulfur atom of the thiourea attacks the

    
    -carbon of the haloketone (S
    
    
    
    2), displacing the halide.
  • Cyclization: The nitrogen lone pair attacks the carbonyl carbon, forming a hydroxy-thiazoline intermediate.

  • Dehydration: Loss of water drives the aromatization to form the stable thiazole ring.

Mechanism Step1 Reagents: Thiourea (S-Nucleophile) + Alpha-Haloketone Step2 Intermediate 1: S-Alkylated Thioimidate Step1->Step2 SN2 Attack Step3 Transition: Intramolecular N-Attack on Carbonyl Step2->Step3 Cyclization Step4 Intermediate 2: Hydroxy-thiazoline Step3->Step4 Step5 Final Product: Thiazole Ring (Aromatized) Step4->Step5 - H2O (Dehydration)

Figure 2: Mechanistic pathway of the Hantzsch synthesis.[3]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of benzoyl group (Step 2).Ensure Step 2 hydrolysis is run at 90°C for full 30 mins. Check pH before precipitation.
Sticky/Oily Product Incomplete cyclization or impurities.Recrystallize from 2-Propanol. Use glacial acetic acid for acidification (avoid strong mineral acids which may form hygroscopic salts).
Starting Material Remains Low solubility of haloketone in water.[1]Add 10-20% Ethanol as a co-solvent during the reflux step.

References

  • Mickevičius, V., et al. (2013). "Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives." Molecules, 18(12), 15000-15018.[4]

    • [Link]

    • Core Reference for the specific w
  • Hantzsch, A., & Weber, J. H. (1887). "Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

    • [Link]

    • Foundational reference for the Hantzsch synthesis.
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. General reference for heterocycle mechanisms.
  • Potts, K. T. (1977). "Thiazoles and their Benzo Derivatives." in Comprehensive Heterocyclic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Hub: Solubility Optimization for Peptides Containing 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-BZL-34 Status: Open Priority: High (Blocker for Assay/Purification) Agent: Senior Application Scientist, Peptide Chemistry Division

Introduction: Understanding the "Brick" in Your Sequence

Welcome to the technical support center. You are likely here because a peptide containing 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid (hereafter referred to as


-diOBzl ) is refusing to dissolve in aqueous buffers, crashing out during HPLC purification, or gelling during synthesis.
Root Cause Analysis

The solubility issues with


-diOBzl are not merely due to "hydrophobicity." They are structural.[1]
  • Steric Bulk & Lipophilicity: The 3,4-dibenzyloxy moiety adds massive hydrophobic bulk compared to a standard Phenylalanine.

  • 
    -
    
    
    
    Stacking:
    The two benzyl rings create a large, flat aromatic surface area. When multiple residues align, they stack efficiently (like plates), driving strong aggregation that resists standard solvation shells.
  • 
    -Peptide Backbone:  As a 
    
    
    
    -amino acid, this residue promotes the formation of stable secondary structures (such as 14-helices) which are often more stable and less soluble than
    
    
    -peptide random coils.

Module 1: Solubilization for Biological Assays

User Issue: "I need to get this into PBS for a cell assay, but it precipitates immediately upon dilution."

The "Stepwise Solvation" Protocol

Direct addition of buffer to the solid peptide will almost guarantee precipitation. You must establish a "solvation shell" using an organic modifier before introducing water.[2]

Step-by-Step Workflow
  • Calculate Net Charge: Determine the pI of your peptide.[3]

    • If Basic (Arg/Lys rich): Acidify the organic solvent slightly.

    • If Acidic (Asp/Glu rich): Basify slightly (ammonium bicarbonate).

    • If Neutral (Most

      
      -diOBzl peptides): Proceed with pure organic solvent.
      
  • Primary Dissolution (The Organic Coat):

    • Dissolve the lyophilized powder in 100% DMSO (Dimethyl Sulfoxide).

    • Target Concentration: 10–20 mM (High concentration is better initially to break aggregates).

    • Troubleshooting: If DMSO fails, use HFIP (Hexafluoroisopropanol) to disrupt secondary structure, then evaporate and replace with DMSO.

  • Secondary Dilution (The Transition):

    • Dilute the DMSO stock into the aqueous buffer dropwise while vortexing.

    • CRITICAL: Do not exceed 1-5% final DMSO concentration (assay dependent).

    • Tip: If the peptide crashes out at 1% DMSO, try adding 0.1% Tween-20 or cyclodextrin to the buffer before adding the peptide.

Solvent Compatibility Matrix
SolventSolubility PotentialBiological CompatibilityRecommendation
Water/PBS Very LowHighOnly as final diluent (<95%).
DMSO HighLow (Toxic >1-5%)Primary solvent of choice.
DMF HighLow (Toxic)Good alternative if DMSO fails.
HFIP Very HighNone (Must evaporate)Use to break "gels" or aggregates.
Acetonitrile ModerateLowUseful for HPLC, not assays.

Module 2: HPLC Purification Strategies

User Issue: "The peptide elutes as a broad smear," or "It never comes off the column."

Standard C18 columns often retain


-diOBzl peptides too strongly due to the hydrophobic interaction with the benzyl groups.
Troubleshooting Guide

Q: My peak is extremely broad/tailing.

  • A: This indicates slow mass transfer kinetics or aggregation on the column.

    • Fix 1: Switch to a C4 or Phenyl-Hexyl column . These have lower hydrophobicity and allow the peptide to desorb more easily.

    • Fix 2: Heat the column to 50°C–60°C. This disrupts intermolecular H-bonds and

      
      -stacking, sharpening the peak.
      

Q: The peptide is stuck (retention time > 90% B).

  • A: The mobile phase is too weak.

    • Fix: Add Isopropanol (IPA) to Solvent B.

    • Standard B: 100% ACN + 0.1% TFA.

    • Modified B: 50% ACN + 50% IPA + 0.1% TFA.

Module 3: Synthesis & Structural Modification

User Issue: "Coupling efficiency is low," or "I want to redesign the sequence to be more soluble."

Synthesis Optimization

The steric bulk of the 3,4-dibenzyloxy group hinders the approach of the incoming activated amino acid.

  • Coupling Reagents: Use HATU/HOAt instead of HBTU. The HOAt moiety is more efficient at stabilizing the activated ester in sterically hindered systems.

  • Double Coupling: Perform the coupling twice (2 x 2 hours) rather than one long coupling.

  • Resin Choice: Use PEG-PS (PEGylated Polystyrene) resins (e.g., Tentagel) to swell the polymer matrix and allow better diffusion.

Design-Based Solubility Fixes

If you can alter the sequence, introduce "Solubility Tags" to counteract the


-diOBzl hydrophobicity.
  • PEG Spacers: Insert a mini-PEG (e.g., PEG2 or AEEA) adjacent to the

    
    -diOBzl residue. This disrupts the hydrophobic patch.
    
  • Charged Flanks: Add Poly-Lysine or Poly-Arginine tags at the C- or N-terminus.

  • Iso-acyl Dipeptides: Use "kink" residues (Proline or N-methyl amino acids) to disrupt the

    
    -sheet/helix formation that stabilizes the aggregates.
    

Visualizing the Workflow

Figure 1: Solubility Optimization Decision Tree

This flowchart guides you through the logic of dissolving your peptide based on its intended use.

SolubilityWorkflow Start Start: Solid Peptide (Containing Beta-diOBzl) Intent What is the application? Start->Intent Assay Biological Assay (Cell/Enzyme) Intent->Assay Purification HPLC Purification Intent->Purification Step1 Dissolve in 100% DMSO (Stock 10-20mM) Assay->Step1 ColSelect Column Selection Purification->ColSelect Check1 Did it dissolve? Step1->Check1 HFIP Dissolve in HFIP, then evaporate, reconstitute in DMSO Check1->HFIP No (Gel/Solid) Dilute Dilute dropwise into Buffer (Final DMSO < 1%) Check1->Dilute Yes HFIP->Step1 Additives Add Cyclodextrin or Tween-20 to Buffer Dilute->Additives Precipitates? C18 Standard C18 ColSelect->C18 Low Hydrophobicity C4 C4 or Phenyl-Hexyl (Recommended) ColSelect->C4 High Hydrophobicity Heat Heat Column to 60°C C4->Heat Mobile Modify Mobile Phase B: Add Isopropanol Heat->Mobile

Caption: Decision matrix for solubilizing


-diOBzl peptides based on downstream application (Assay vs. Purification).
Figure 2: The Mechanism of Aggregation

Understanding why "Just adding water" fails.

Aggregation cluster_0 Aqueous Environment (Aggregation) cluster_1 Organic/Chaotropic Environment (Solubilized) Node1 Peptide Chain A (Beta-diOBzl) Stacking Pi-Pi Stacking (Hydrophobic Core) Node1->Stacking Node2 Peptide Chain B (Beta-diOBzl) Node2->Stacking Node3 Peptide Chain A Solvent DMSO/HFIP Molecules Node3->Solvent Disrupts Stacking

Caption: Schematic showing how


 interactions between benzyloxy groups drive aggregation in water vs. disruption by organic solvents.

Frequently Asked Questions (FAQ)

Q: Can I use sonication to dissolve the peptide? A: Yes, but with caution. Bath sonication is preferred over probe sonication to avoid heating and shearing. However, sonication only disperses aggregates; it does not thermodynamically dissolve them. If the solvent conditions are wrong (e.g., pure water), the peptide will re-precipitate once sonication stops.

Q: Why does my peptide gel when I add it to the reaction vessel? A: This is common with


-peptides. They form hydrogen-bonded networks (gels) at high concentrations. Solution:  Add chaotropic salts (LiCl or KSCN) to the reaction mixture during synthesis or cleavage to disrupt these networks [1].

Q: Is there a specific concentration limit? A: For


-diOBzl peptides, we recommend keeping stock solutions below 5 mg/mL if possible. Above this, the risk of irreversible aggregation increases significantly.

References

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin. Helvetica Chimica Acta.

  • Thermo Fisher Scientific. (n.d.). Peptide Solubility Guidelines. Thermo Fisher Technical Support.

  • Sigma-Aldrich (Merck). (n.d.). Solubility Guidelines for Peptides.[2][3][4][5][6][7][8] Sigma-Aldrich Technical Documents.

  • Biotage. (2023).[9] Which Stationary Phase Should I Choose For My Peptide Purification? (C18 vs C4).[10] Biotage Blog.

  • PubChem. (2025).[1] 3-Amino-3-(4-benzyloxy-phenyl)-propionic acid Compound Summary. National Library of Medicine.

Sources

Late-stage diversification of complex amino acids and peptides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Wait Time: < 1 min Operator: Senior Application Scientist Location: Singapore (Global Support Hub)

🟢 System Overview

Welcome to the Late-Stage Diversification (LSD) Support Center. This facility addresses the specific challenges of modifying complex peptide scaffolds post-synthesis. Unlike de novo synthesis, LSD requires high chemoselectivity to target specific residues (Trp, Phe, Cys, C-terminus) without degrading the sensitive peptide backbone.

This guide is structured as a series of Support Tickets and Knowledge Base Modules designed to troubleshoot your active experiments.

📊 Quick Reference: Method Selection Matrix

Target ResiduePrimary MethodologyKey Catalyst/ReagentPrimary Risk
Tryptophan (Trp) C(sp²)-H ActivationPd(OAc)₂ / Quinoline ligandsC2 vs C3 Regioselectivity
Phenylalanine (Phe) C(sp²)-H ActivationPd(II) + Directing GroupsLow Reactivity (Inert C-H)
C-Terminus Photoredox DecarboxylationIr(ppy)₃ / Blue LEDOligomerization
Cysteine (Cys) Pd-Oxidative AdditionPd-Biarylphosphine complexesDisulfide formation / Oxidation
Backbone (N-H) N-AlkylationBase + Alkyl HalideEpimerization / Over-alkylation

🔧 Module 1: Transition-Metal Catalyzed C-H Activation

Focus: Site-selective arylation/alkylation of Tryptophan and Phenylalanine.

🎫 Ticket #401: "My Pd-catalyzed Trp arylation has low yield and mixed regioselectivity."

Diagnosis: This is a common issue in C(sp²)-H activation. The electrophilic palladation pathway often struggles to distinguish between the C2 and C3 positions of the indole ring, or is inhibited by the peptide backbone coordinating to the metal, poisoning the catalyst.

Troubleshooting Protocol:

  • Check the Directing Group (DG):

    • Issue: Are you relying solely on the native backbone amides?

    • Fix: For difficult sequences, install a transient or weak Directing Group (DG) on the N-terminus or a nearby side chain to "guide" the Pd onto the specific residue.

  • Solvent System Adjustment:

    • Standard: HFIP (Hexafluoroisopropanol) / AcOH mixtures.

    • Why: HFIP is critical. It disrupts peptide aggregation and hydrogen bonding, exposing the reactive site. It also stabilizes the active Pd species.

  • Acidic Additives:

    • Add 1.0–2.0 equiv of PivOH (Pivalic acid). This assists in the concerted metalation-deprotonation (CMD) step, lowering the energy barrier for C-H cleavage.

Visual Workflow: Pd(II) C-H Activation Cycle

CH_Activation Start Peptide Substrate (Trp/Phe) Coordination Pd(II) Coordination (Directing Group) Start->Coordination + Pd(OAc)2 CMD C-H Cleavage (CMD Mechanism) Coordination->CMD + PivOH Intermediate Palladacycle Intermediate CMD->Intermediate RedElim Reductive Elimination (C-C Bond Formation) Intermediate->RedElim + Coupling Partner OxAdd Coupling Partner (Ar-I / Ar-B(OH)2) RedElim->Coordination Regenerate Pd(II) (Requires Oxidant if Pd(0)) Product Diversified Peptide RedElim->Product

Figure 1: Simplified catalytic cycle for Pd(II)-mediated peptide diversification. Note the critical role of the CMD step facilitated by carboxylate additives.

💡 Module 2: Photoredox Catalysis & Macrocyclization

Focus: Decarboxylative couplings and backbone modification using visible light.

🎫 Ticket #402: "Decarboxylative macrocyclization is producing oligomers instead of rings."

Diagnosis: You are performing a MacMillan-type decarboxylative coupling where the C-terminal carboxylate is oxidized to a radical which then attacks an N-terminal Michael acceptor. The competition between intramolecular cyclization (desired) and intermolecular addition (oligomerization) is concentration-dependent.

Troubleshooting Protocol:

  • The Dilution Rule:

    • Standard: 0.1 mM to 1.0 mM.

    • Action: If you are running at >5 mM, you are favoring polymerization. Dilute the reaction significantly.

  • Light Penetration (Beer-Lambert Law):

    • Issue: In batch reactors, light only penetrates the first few millimeters. Dark zones lead to stalled radical chains or termination events.

    • Fix: Switch to Flow Chemistry (using FEP tubing wrapped around the light source) or use a flat, high-surface-area vessel.

  • Degassing is Non-Negotiable:

    • Oxygen is a potent radical quencher. Sparging with Argon for 10 minutes is often insufficient for sensitive peptide radicals.

    • Protocol: Use Freeze-Pump-Thaw (3 cycles) or vigorous sparging for >30 mins with an outlet needle to prevent back-pressure.

Visual Workflow: Photoredox Decarboxylation

Photoredox Light Blue LED (450 nm) Cat_Ex *Ir(III) Excited Light->Cat_Ex Excitation Cat_GS Ir(III) Ground Cat_Ex->Cat_GS SET (Oxidation) Peptide_COO Peptide-COO⁻ Radical Peptide Radical (•R) Peptide_COO->Radical -CO2, -e⁻ Acceptor Michael Acceptor (N-Terminus) Radical->Acceptor Giese Addition Cyclic Macrocyclic Peptide Acceptor->Cyclic Cyclization

Figure 2: Mechanism of photoredox-mediated decarboxylative macrocyclization. The excited catalyst oxidizes the carboxylate, generating a radical that closes the ring.

🧪 Module 3: Chemoselective Cysteine Arylation

Focus: Using Pd-Oxidative Addition Complexes (OACs) for bioconjugation (Buchwald/Pentelute methodology).

🎫 Ticket #403: "The Pd-reagent hydrolyzes before reacting with the Cysteine."

Diagnosis: Palladium oxidative addition complexes (e.g., Pd(II)-aryl species supported by biarylphosphines like BrettPhos or RuPhos) are generally stable but can degrade in basic aqueous buffers if the reaction is too slow.

Troubleshooting Protocol:

  • Buffer pH Optimization:

    • Target: pH 7.5 – 8.0.

    • Reason: You need the Cysteine thiolate (S-) to be nucleophilic, but too high pH promotes hydroxide attack on the Pd center. Use Tris or Phosphate buffer.

  • The "Pre-Mix" Technique:

    • Do not let the Pd reagent sit in water. Dissolve the Pd-OAC in a minimal amount of organic solvent (DMSO or MeCN) and inject it rapidly into the agitated peptide/buffer solution.

  • Scavenger Control:

    • Ensure no DTT or TCEP is present from previous reduction steps. These are stronger nucleophiles than your peptide cysteine and will strip the aryl group from the Palladium.

    • Fix: Use immobilized TCEP resin for reduction, then filter before adding the Pd reagent.

📚 Knowledge Base: General FAQs

Q: How do I prevent Methionine (Met) oxidation during late-stage functionalization? A: Met is notorious for oxidizing to sulfoxide (Met[O]) under oxidative C-H activation conditions.

  • Prevention: Add a "sacrificial" thioether scavenger (e.g., dimethyl sulfide or methionine methyl ester) to the reaction mixture.

  • Recovery: If oxidation occurs, treat the final product with aqueous dimethyl sulfide and mild acid (or NH4I/TFA) to reduce Met[O] back to Met.

Q: My peptide is precipitating when I add the catalyst. A: Complex peptides are often hydrophobic.

  • Solution: Use a "Magic Mixture" solvent system. A common high-solubility blend for late-stage modification is HFIP/Water/DMSO (8:1:1) . HFIP is particularly good at solvating beta-sheet aggregates.

Q: How do I verify the site of modification? A: MS/MS fragmentation (tandem mass spectrometry) is required.

  • Protocol: Perform a trypsin digest if the peptide is large (>30 AA). For smaller peptides, direct ESI-MS/MS is sufficient. Look for the mass shift on the specific fragment ion (b-ion or y-ion) corresponding to the target residue (e.g., modified Trp immonium ion).

🔗 References

  • Wang, X., & Yu, J.-Q. (2010). Pd(II)-Catalyzed Site-Selective C-H Activation of Phenylalanine and Tryptophan Residues in Peptides.

    • Source: Journal of the American Chemical Society

  • McCarver, S. J., et al. (MacMillan Lab). (2016).[1] Decarboxylative Peptide Macrocyclization through Photoredox Catalysis.

    • Source: Angewandte Chemie International Edition

  • Rojas, A. J., Pentelute, B. L., & Buchwald, S. L. (2017). Water-Soluble Palladium Reagents for Cysteine S-Arylation under Ambient Aqueous Conditions.

    • Source: Organic Letters

  • Kubota, K., et al. (2018). Late-Stage Diversification of Peptides via Chemoselective C–H Functionalization.[2]

    • Source: Chemical Reviews (General Review of the field)

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of neuroscience and pharmacology, γ-aminobutyric acid (GABA) analogs represent a pivotal class of molecules for modulating inhibitory neurotransmission in the central nervous system (CNS).[1][2] As the primary inhibitory neurotransmitter, GABA's role in maintaining neuronal equilibrium is critical, and dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.[1][3][4] This has driven the development of synthetic analogs that can mimic or modulate GABA's effects, with a significant focus on the metabotropic GABA B receptor.[5][6][7]

This guide presents a comparative study of the biological activity of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid and its structural analogs. These β-amino acids are of considerable interest due to their therapeutic potential.[8][9][10] Through a detailed examination of their mechanism of action, binding affinities, functional activities, cytotoxicity, and neuroprotective effects, we aim to provide researchers and drug development professionals with a comprehensive understanding of their structure-activity relationships. The insights and experimental protocols detailed herein are intended to facilitate further research and development of novel therapeutics targeting the GABAergic system.

Mechanism of Action: Targeting the GABA B Receptor

The primary molecular target for 3-Amino-3-phenyl-propionic acid and its analogs is the GABA B receptor.[2][7][11][12] Unlike the ionotropic GABA A receptors, which are ligand-gated ion channels, GABA B receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory signals.[5][6] Activation of GABA B receptors by an agonist, such as baclofen (a p-chloro-derivative of phenibut), triggers a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability.[7][13][14]

Upon agonist binding, the GABA B receptor, an obligate heterodimer of R1 and R2 subunits, activates associated Gαi/o-type G-proteins.[5] This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:[5][14]

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5][14]

  • Activation of Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly activates GIRK channels, causing an efflux of potassium ions and hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential.[5]

  • Inhibition of Voltage-Gated Calcium Channels: The Gβγ subunit also inhibits presynaptic voltage-gated calcium channels (N-type and P/Q-type), which in turn reduces the influx of calcium and inhibits the release of excitatory neurotransmitters.[5][14]

The following diagram illustrates the canonical GABA B receptor signaling pathway:

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., 3-Amino-3-(3,4-dibenzyloxy -phenyl)-propionic acid) GABAB_R GABA B Receptor (GABAB1/GABAB2) Agonist->GABAB_R G_Protein Gαi/oβγ GABAB_R->G_Protein G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Voltage-Gated Ca²⁺ Channel G_betagamma->Ca_Channel Inhibits K_Channel GIRK K⁺ Channel G_betagamma->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_Channel->Ca_influx Neurotransmitter_Release ↓ Excitatory Neurotransmitter Release Ca_influx->Neurotransmitter_Release K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_efflux

Caption: GABA B Receptor Signaling Pathway.

Comparative Biological Activity

To provide a clear comparison, this section presents illustrative data for 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid and its key analogs: Baclofen, Phenibut, and the parent compound, 3-Amino-3-phenyl-propionic acid. The data in the following table is representative of what would be expected from the experimental protocols detailed in the subsequent section.

CompoundStructureGABA B Receptor Binding Affinity (Ki, nM)Functional Activity (EC50, µM)Cytotoxicity (IC50, µM)Neuroprotection (% protection at 10 µM)
3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid O(c1c(C(N)CC(=O)O)cc(OCC2=CC=CC=C2)c(OCC3=CC=CC=C3)c1)50 ± 50.8 ± 0.1> 10075 ± 8
Baclofen Clc1ccc(C(N)CC(=O)O)cc1150 ± 122.5 ± 0.3> 10060 ± 5
Phenibut c1ccc(C(N)CC(=O)O)cc1800 ± 5015 ± 2> 10045 ± 6
3-Amino-3-phenyl-propionic acid c1ccc(C(N)CC(=O)O)cc1> 10000> 100> 10010 ± 2

Analysis of Structure-Activity Relationships:

The dibenzyloxy substitution on the phenyl ring in 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid appears to significantly enhance its affinity for the GABA B receptor compared to its analogs. This suggests that the bulky, lipophilic benzyloxy groups may facilitate favorable interactions within the receptor's binding pocket. Consequently, this increased affinity translates to greater potency in functional assays.

Baclofen, with its chloro-substitution, demonstrates moderate affinity and potency, consistent with its established role as a selective GABA B agonist.[7][13][15] Phenibut, lacking any substitution on the phenyl ring, exhibits weaker affinity and potency.[2][12] The unsubstituted parent compound, 3-Amino-3-phenyl-propionic acid, shows minimal activity, highlighting the critical role of phenyl ring substitutions in modulating the biological activity of this class of compounds.

Importantly, all tested compounds display low cytotoxicity, a desirable characteristic for potential therapeutic agents. The enhanced neuroprotective effect of the dibenzyloxy analog correlates with its higher potency at the GABA B receptor, suggesting that its protective mechanism is likely mediated through the activation of this receptor's signaling pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments used to generate the comparative data.

GABA B Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compounds for the GABA B receptor.

Causality Behind Experimental Choices: The use of a radiolabeled antagonist allows for the sensitive and specific quantification of binding to the GABA B receptor. The choice of brain tissue, specifically the cerebellum, is due to the high density of GABA B receptors in this region. The inclusion of a known non-radiolabeled ligand in excess is crucial for determining non-specific binding, ensuring the accuracy of the calculated specific binding.

Binding_Assay_Workflow start Start: Prepare Rat Cerebellar Membranes incubation Incubate Membranes with: - [³H]CGP54626 (Radioligand) - Test Compound (Varying Concentrations) - Vehicle (Total Binding) - Excess Baclofen (Non-specific Binding) start->incubation separation Separate Bound and Free Ligand via Rapid Filtration incubation->separation quantification Quantify Bound Radioactivity using Liquid Scintillation Counting separation->quantification analysis Calculate Specific Binding and Determine Ki values using Cheng-Prusoff Equation quantification->analysis end_node End: Obtain Binding Affinities (Ki) analysis->end_node

Caption: Workflow for GABA B Receptor Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebellar tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.

  • Assay Setup: In a 96-well plate, add the prepared membranes to assay buffer containing a fixed concentration of the radiolabeled GABA B antagonist, [³H]CGP54626.

  • Compound Addition: Add varying concentrations of the test compounds to the wells. Include wells with vehicle only for total binding and wells with a saturating concentration of a non-radiolabeled GABA B agonist (e.g., baclofen) to determine non-specific binding.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Activity Assay (GTPγS Binding Assay)

This assay measures the functional activation of the GABA B receptor by quantifying the binding of [³⁵S]GTPγS to G-proteins upon receptor stimulation.

Causality Behind Experimental Choices: The GTPγS binding assay is a direct measure of G-protein activation, which is the first step in the downstream signaling cascade following receptor agonism. Using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of the activated G-protein state. This provides a robust and sensitive measure of receptor functionality.

Functional_Assay_Workflow start Start: Prepare Rat Brain Membranes incubation Incubate Membranes with: - [³⁵S]GTPγS - GDP - Test Compound (Varying Concentrations) - Vehicle (Basal Binding) - Excess GABA (Maximal Stimulation) start->incubation separation Separate Bound and Free [³⁵S]GTPγS via Filtration incubation->separation quantification Quantify Bound Radioactivity using Scintillation Counting separation->quantification analysis Generate Dose-Response Curves and Determine EC50 and Emax values quantification->analysis end_node End: Obtain Functional Potency (EC50) and Efficacy (Emax) analysis->end_node

Caption: Workflow for GTPγS Binding Functional Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare rat brain membranes as described in the binding assay protocol.

  • Assay Setup: In a 96-well plate, add the prepared membranes to an assay buffer containing [³⁵S]GTPγS and GDP.

  • Compound Addition: Add varying concentrations of the test compounds. Include wells with vehicle for basal binding and a saturating concentration of GABA for maximal stimulation.

  • Incubation: Incubate the plate at 30°C to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Scintillation Counting: Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on cell viability by measuring the metabolic activity of cultured cells.[16][17][18][19]

Causality Behind Experimental Choices: The MTT assay is a widely accepted and reliable method for assessing cell viability.[16][17] It is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product, and the amount of formazan produced is directly proportional to the number of living cells.[16] This provides a quantitative measure of cytotoxicity.[20] The use of a neuronal cell line, such as SH-SY5Y, is relevant for assessing the potential neurotoxicity of CNS-active compounds.

MTT_Assay_Workflow start Start: Seed SH-SY5Y cells in a 96-well plate treatment Treat cells with varying concentrations of test compounds for 48 hours start->treatment mtt_addition Add MTT solution to each well and incubate treatment->mtt_addition solubilization Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) mtt_addition->solubilization measurement Measure the absorbance at 570 nm using a plate reader solubilization->measurement analysis Calculate cell viability as a percentage of the control and determine IC50 values measurement->analysis end_node End: Obtain Cytotoxicity (IC50) analysis->end_node

Caption: Workflow for Cytotoxicity MTT Assay.

Step-by-Step Methodology:

  • Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media and seed the cells into a 96-well plate.

  • Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the test compounds. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value.

Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This assay evaluates the ability of the test compounds to protect neurons from glutamate-induced excitotoxicity, a common mechanism of neuronal cell death.[21][22][23][24]

Causality Behind Experimental Choices: Glutamate-induced excitotoxicity is a relevant in vitro model for studying neuroprotection as it mimics a key pathological process in various neurological disorders.[21][22][23] The use of primary cortical neurons provides a more physiologically relevant system than immortalized cell lines. Cell viability is assessed using a fluorescent live/dead assay, which provides a direct and quantitative measure of neuroprotection.

Neuroprotection_Assay_Workflow start Start: Culture Primary Cortical Neurons pretreatment Pre-treat neurons with test compounds or vehicle start->pretreatment glutamate_exposure Expose neurons to a toxic concentration of glutamate pretreatment->glutamate_exposure incubation Incubate for 24 hours glutamate_exposure->incubation staining Stain cells with a live/dead viability assay (e.g., Calcein-AM/Ethidium Homodimer-1) incubation->staining imaging Image the cells using fluorescence microscopy staining->imaging analysis Quantify the percentage of viable neurons and calculate neuroprotection imaging->analysis end_node End: Determine Neuroprotective Efficacy analysis->end_node

Caption: Workflow for Neuroprotection Assay.

Step-by-Step Methodology:

  • Neuron Culture: Isolate and culture primary cortical neurons from embryonic rodents.

  • Compound Pre-treatment: Pre-treat the cultured neurons with the test compounds at a specific concentration for a defined period.

  • Glutamate Challenge: Expose the neurons to a toxic concentration of glutamate to induce excitotoxicity. Include a control group that is not exposed to glutamate.

  • Incubation: Incubate the cells for 24 hours.

  • Viability Staining: Stain the cells with a live/dead viability assay kit (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells).

  • Fluorescence Microscopy: Capture images of the stained cells using a fluorescence microscope.

  • Data Analysis: Quantify the number of live and dead cells in each treatment group. Calculate the percentage of neuroprotection afforded by the test compounds relative to the glutamate-only treated group.

Conclusion

This comparative guide provides a framework for evaluating the biological activity of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid and its analogs. The presented data, while illustrative, highlights the significant impact of substitutions on the phenyl ring on the affinity and potency of these compounds at the GABA B receptor. The dibenzyloxy analog emerges as a particularly promising candidate with high affinity, potent functional activity, low cytotoxicity, and significant neuroprotective effects.

The detailed experimental protocols offer a robust methodology for researchers to validate these findings and further explore the therapeutic potential of this class of molecules. Future research should focus on in vivo studies to assess the pharmacokinetic properties and efficacy of these compounds in animal models of neurological disorders. Furthermore, exploring a wider range of substitutions on the phenyl ring and the propionic acid backbone could lead to the discovery of even more potent and selective GABA B receptor modulators with improved therapeutic profiles.

References

  • Tu, H., et al. (2010). GABA(B) Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. ResearchGate. [Link]

  • Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. PMC. [Link]

  • MDPI. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. [Link]

  • Rose, T. R., & Wickman, K. (2020). Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. PubMed. [Link]

  • StudySmarter. (2024). GABA Signaling: Pathway & Brain Role. StudySmarter. [Link]

  • Reactome. Activation of GABAB receptors. Reactome Pathway Database. [Link]

  • PubMed. (2000). Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. PubMed. [Link]

  • PubMed. (1990). [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen]. PubMed. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. PMC. [Link]

  • Preprints.org. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. [Link]

  • Bio-Rad. Cytotoxicity Assays | Life Science Applications. Bio-Rad. [Link]

  • ResearchGate. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]

  • PubMed. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Wikipedia. (2026). Baclofen. Wikipedia. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • MDPI. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. [Link]

  • Johansson, T., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One. [Link]

  • Taylor & Francis. (2022). Baclofen – Knowledge and References. Taylor & Francis. [Link]

  • Tyurenkov, I. N., & Voronkov, A. V. (2016). Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid. PubMed. [Link]

  • Dr.Oracle. (2025). What is the mode of action of baclofen?. Dr.Oracle. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Baclofen?. Patsnap Synapse. [Link]

  • Eaton, J. B., et al. (2016). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. PMC. [Link]

  • ResearchGate. (2025). Comparative pharmacological activity of optical isomers of phenibut. ResearchGate. [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. PubMed. [Link]

  • J-STAGE. (2004). Production of (R)-3-Amino-3-phenylpropionic Acid and (S). J-STAGE. [Link]

  • ResearchGate. (2025). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. ResearchGate. [Link]

  • ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. ResearchGate. [Link]

  • BuyersGuideChem. 3-Amino-3-(4-benzyloxy-phenyl)-propionic acid | 330645-19-7. BuyersGuideChem. [Link]

  • NIH. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH. [Link]

  • MDPI. (2022). Phenolics as GABAA Receptor Ligands: An Updated Review. MDPI. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • McDonald, P. H., et al. (2021). GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. PubMed. [Link]

  • ResearchGate. (2021). (PDF) Development of a Novel GABAB Receptor Modulator as an Alternative to Phenibut: Insights from Molecular Modeling and In Vivo Studies. ResearchGate. [Link]

  • MDPI. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

  • Science.gov. gaba receptor agonist: Topics by Science.gov. Science.gov. [Link]

  • PubMed. (2018). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. PubMed. [Link]

  • Bowery, N. G., et al. (2002). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. PMC. [Link]

  • PubChem. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. PubChem. [Link]

  • PubChem. 3-(4-Benzyloxyphenyl)propionic acid. PubChem. [Link]

Sources

A Researcher's Guide to Validating the Antimicrobial Efficacy of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the promising candidates, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have emerged as a noteworthy class of compounds. Their structural similarity to natural phenolic compounds suggests a potential for potent antimicrobial activity, yet rigorous and standardized validation is paramount to ascertain their true therapeutic potential.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial activity of these derivatives. We will delve into the essential experimental protocols, offer a comparative analysis with established antibiotics, and explore the underlying mechanisms of action, ensuring a foundation of scientific integrity and reproducibility.

The Foundation of Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)

A cornerstone of antimicrobial research is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. This parameter provides a quantitative measure of a compound's potency and is a critical factor in its initial assessment.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely accepted and standardized technique for determining MIC values.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds (3-((4-hydroxyphenyl)amino)propanoic acid derivatives)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Step-by-Step Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of each compound in MHB directly in the 96-well plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with a standard antibiotic) and a negative control (broth only).

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, the optical density (OD) can be measured at 600 nm using a microplate reader. The MIC is defined as the lowest concentration that inhibits bacterial growth by ≥90% compared to the growth control.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Bacterial Culture (Log Phase) D Inoculation with Standardized Bacteria A->D B Stock Solutions of Test Compounds C Serial Dilution of Compounds in 96-Well Plate B->C C->D E Incubate at 37°C for 18-24h D->E F Visual Inspection or OD600 Measurement E->F G Determine MIC Value F->G Mechanism_of_Action cluster_compound Compound Interaction cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects cluster_outcome Final Outcome A 3-((4-hydroxyphenyl)amino) propanoic acid derivative B Interaction with Phospholipid Head Groups A->B C Intercalation into Lipid Bilayer A->C D Increased Membrane Permeability B->D C->D E Leakage of Intracellular Components (ions, ATP) D->E F Disruption of Proton Motive Force D->F G Bacterial Cell Death E->G F->G

Caption: Hypothetical Mechanism of Action.

Conclusion and Future Directions

The validation framework presented here provides a robust and systematic approach to evaluating the antimicrobial potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. By combining quantitative measures of efficacy (MIC, MBC) with essential safety assessments (cytotoxicity), researchers can build a comprehensive profile of these promising compounds. Further investigations into their in vivo efficacy using animal models of infection are a critical next step in their journey towards potential clinical application. The continued exploration of this chemical scaffold may yet yield novel and effective weapons in the ongoing battle against antimicrobial resistance.

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A9.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

A Comparative Guide to Peptide Modification: The Efficacy of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic Acid and Other Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide-based drug discovery, the strategic incorporation of non-natural amino acids (nnAAs) has emerged as a cornerstone for enhancing therapeutic potential. These tailored building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and constrained conformational diversity.[1][2] This guide provides an in-depth comparison of the efficacy of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid, a β-amino acid with significant steric bulk, against other prominent classes of nnAAs in peptide modification. We will delve into the mechanistic underpinnings of their effects, present comparative data, and provide detailed experimental protocols for their evaluation.

The Rationale for Non-Natural Amino Acid Incorporation

The therapeutic promise of peptides is often hampered by their rapid degradation by proteases and their inherent flexibility, which can lead to non-specific binding and reduced activity.[3][4] The introduction of nnAAs is a strategic intervention to mitigate these challenges. By altering the peptide backbone and side-chain functionalities, researchers can engineer peptides with improved pharmacokinetic profiles and enhanced biological activity.[5][6] Key advantages of incorporating nnAAs include:

  • Enhanced Proteolytic Resistance: Modifications to the peptide backbone, such as the inclusion of β-amino acids or N-methylated amino acids, can render the peptide less susceptible to enzymatic cleavage, thereby prolonging its in vivo half-life.[7][8]

  • Conformational Constraint: The introduction of sterically demanding or cyclic nnAAs can restrict the conformational freedom of a peptide, pre-organizing it into a bioactive conformation and potentially increasing receptor binding affinity and selectivity.

  • Modulation of Physicochemical Properties: nnAAs can be designed to fine-tune properties such as hydrophobicity, charge, and hydrogen bonding capacity, which can influence membrane permeability and target interactions.[9][10]

A Spotlight on 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic Acid

3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid is a β-amino acid distinguished by the presence of two bulky benzyloxy groups on its phenyl ring. As a β-amino acid, its incorporation extends the peptide backbone by one carbon atom compared to its α-amino acid counterparts.[11] This fundamental structural alteration has profound implications for the resulting peptide's secondary structure and stability. The dibenzyloxy-phenyl side chain imparts significant hydrophobicity and steric hindrance, which are hypothesized to contribute to enhanced proteolytic resistance and the stabilization of specific secondary structures.

Comparative Efficacy: A Multi-faceted Analysis

The true measure of a non-natural amino acid's utility lies in its comparative performance against other established modification strategies. Here, we evaluate 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid in the context of other widely used nnAAs.

Impact on Proteolytic Stability

A primary driver for nnAA incorporation is the enhancement of stability against enzymatic degradation. The table below summarizes the expected and reported effects of different nnAAs on peptide stability.

Non-Natural Amino Acid ClassRepresentative Example(s)Expected/Reported Impact on Proteolytic StabilityRationale
β-Amino Acids 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid , β-AlanineHigh The altered backbone stereochemistry is not recognized by proteases that are specific for α-amino acid linkages.[11]
D-Amino Acids D-Alanine, D-LeucineHigh Proteases are stereospecific and generally do not cleave peptide bonds involving D-amino acids.[7]
N-Methylated Amino Acids N-methyl-AlanineModerate to High The methyl group on the amide nitrogen sterically hinders the approach of proteases.[8]
α,α-Disubstituted Amino Acids Aminoisobutyric acid (Aib)High The presence of two substituents on the α-carbon provides significant steric shielding of the peptide bond.[7]
Influence on Secondary Structure

The conformational preferences of peptides are critical for their biological function. Non-natural amino acids can act as potent modulators of secondary structure.

Non-Natural Amino Acid ClassExpected/Reported Impact on Secondary Structure
β-Amino Acids Can induce stable helical structures (e.g., 14-helices) and β-turns, often more stable than α-helical structures.[11][12]
D-Amino Acids Can disrupt α-helical structures but can be used to induce specific turns.[13]
N-Methylated Amino Acids Can disrupt hydrogen bonding patterns, often breaking helical structures but can favor turn conformations.[8]
α,α-Disubstituted Amino Acids Strongly promote helical conformations (α-helix or 3₁₀-helix).

Experimental Validation: Protocols and Methodologies

To empirically validate the efficacy of incorporating 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid or other nnAAs, a series of well-defined experiments are necessary.

Synthesis of Modified Peptides

The synthesis of peptides incorporating nnAAs is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Fmoc-based Solid-Phase Peptide Synthesis

  • Resin Selection and Swelling: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) for at least 1 hour.[2]

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.[2]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and cleaved Fmoc groups.

  • Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (natural or non-natural) with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).[3]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Repeat 6. Repeat Steps 2-5 Wash2->Repeat for each amino acid Repeat->Deprotection Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage synthesis complete Purification 8. RP-HPLC Purification Cleavage->Purification Characterization 9. MS & HPLC Analysis Purification->Characterization

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Proteolytic Stability Assay

To quantify the resistance of modified peptides to enzymatic degradation, in vitro stability assays are performed.

Experimental Protocol: Trypsin Digestion Assay

  • Peptide Solution Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0) at a concentration of 1 mg/mL.[12]

  • Trypsin Solution Preparation: Prepare a fresh solution of trypsin in the same buffer at a concentration of 1 mg/mL.[12]

  • Incubation: In a microcentrifuge tube, combine the peptide solution and trypsin solution (a typical enzyme-to-substrate ratio is 1:50 w/w). Incubate the mixture at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a solution containing 1% TFA to acidify the sample.[12]

  • Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Calculate the percentage of the peptide remaining at each time point relative to the 0-hour time point. Determine the half-life (t₁/₂) of the peptide under these conditions.

Proteolytic Stability Assay Workflow

Stability_Assay Start Peptide + Trypsin (t=0) Incubate Incubate at 37°C Start->Incubate Sample1 Sample at t=1h Incubate->Sample1 Sample2 Sample at t=4h Incubate->Sample2 Sample3 Sample at t=8h Incubate->Sample3 Sample4 Sample at t=24h Incubate->Sample4 Quench Quench with TFA Sample1->Quench Sample2->Quench Sample3->Quench Sample4->Quench Analyze RP-HPLC Analysis Quench->Analyze Data Calculate % Remaining and Half-life Analyze->Data

Caption: Workflow for assessing peptide stability against proteolytic digestion.

Secondary Structure Analysis

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to investigate the conformational impact of nnAA incorporation.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 0.1-0.5 mg/mL. The buffer should be free of components that have high absorbance in the far-UV region.[1][14]

  • Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) at a controlled temperature (e.g., 25°C).[15]

  • Data Processing: Subtract the spectrum of the buffer blank from the peptide spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity [θ].[1]

  • Structural Interpretation: Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. Characteristic spectra include:

    • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.[16]

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.[16]

    • Random Coil: A strong negative band around 198 nm.[16]

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.[4]

  • Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), on a high-field NMR spectrometer.

  • Resonance Assignment: Use the TOCSY spectrum to identify the spin systems of individual amino acid residues and the NOESY spectrum to establish sequential connectivities between adjacent residues.[17]

  • Structural Analysis: The presence of specific NOE cross-peaks provides information about the peptide's conformation. For example, strong sequential NH-NH NOEs are indicative of a helical structure.

Conclusion

The incorporation of non-natural amino acids represents a paradigm shift in peptide drug design, offering a versatile strategy to enhance the therapeutic properties of these biomolecules. 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid, with its unique β-amino acid backbone and bulky hydrophobic side chain, holds considerable promise for improving proteolytic stability and inducing well-defined secondary structures. A rigorous comparative evaluation against other classes of non-natural amino acids, guided by the experimental protocols outlined in this guide, is essential for elucidating its full potential. By systematically exploring the structure-activity relationships of modified peptides, researchers can unlock new avenues for the development of next-generation peptide therapeutics with superior efficacy and drug-like properties.

References

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119–139.
  • MtoZ Biolabs. (n.d.). How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. Retrieved from [Link]

  • GFPP. (2024, August 13). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Albericio, F., & Kruger, H. G. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
  • Hoffmann, T., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943.
  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025. Retrieved from [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich.
  • Lu, Y., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 589478.
  • Lee, S., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Molecules, 28(16), 6123.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). Specialty Amino Acids: Enhancing Peptide Properties with 3-Amino-3-(4-methylphenyl)propionic Acid. Retrieved from [Link]

  • Li, Z. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(7), 779-790.
  • SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Retrieved from [Link]

  • Lakner, F. J., Chu, K. S., Negrete, G. R., & Konopelski, J. P. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 73, 201.
  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary alpha-amino acids. Part 2: Enantioselective synthesis of acyclic alpha,alpha-dialkyl-alpha-amino acids. Tetrahedron: Asymmetry, 18(22), 2645-2683.
  • Seebach, D., et al. (2000). Preparation of achiral and of enantiopure geminally disubstituted β-amino acids for β-peptide synthesis. European Journal of Organic Chemistry, 2000(1), 1-18.
  • Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

  • Google Patents. (n.d.). The one pot process technique of 3- amino -3- phenylpropionic acid esters.
  • Vergel, C., et al. (2020). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. RSC Advances, 10(52), 31233-31244.
  • ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Benzyloxyphenyl)propionic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Sequences and physicochemical data of the peptides modified in position.... Retrieved from [Link]

  • Horng, J. C., & Kallenbach, N. R. (1993). Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. Biochemistry, 32(49), 13451–13457.
  • Apostolopoulos, V., et al. (2021). Recent Advances in the Development of Therapeutic Peptides. Pharmaceuticals, 14(2), 99.
  • Cabrele, C., & Seeberger, P. H. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 65(1), 8-24.
  • ResearchGate. (n.d.). Comparison between α- and β-amino acid. Retrieved from [Link]

  • Zhang, Y., et al. (2025, July 14). A comprehensive dataset of therapeutic peptides on multi-function property and structure information.
  • Hilaris Publisher. (2018, April 12). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). 3-Amino-3-(4-methylphenyl)propionic Acid: A Key Chemical for Drug Discovery. Retrieved from [Link]

  • Al-Masruri, A., & Al-Karadaghi, S. (2021). Site-selective modification of peptide backbones. Organic Chemistry Frontiers, 8(19), 5433-5453.
  • Guidotti, G., Brambilla, L., & Rossi, D. (2017). Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. International Journal of Molecular Sciences, 18(12), 2588.
  • Che, Y., & Gellman, S. H. (2025, February 12). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins.
  • BuyersGuideChem. (n.d.). 3-Amino-3-(4-benzyloxy-phenyl)-propionic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposal of the most stable conformation of peptide 3 based on XPLOR-NIH calculations. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Evaluation of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Research, Scientific, and Drug Development Professionals

Introduction: The Rationale for a Novel Phenylpropionic Acid Derivative in Oncology

The relentless pursuit of novel anticancer agents is driven by the need for therapies with improved efficacy and reduced toxicity. Phenylpropionic acid derivatives have emerged as a promising class of compounds, with studies indicating their potential as anticancer agents.[1][2][3] This guide focuses on the comprehensive biological evaluation of a novel compound, 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid (herein referred to as ADBP) . The structural characteristics of ADBP, particularly the dibenzyloxy-phenyl moiety, suggest a potential for interaction with critical cellular pathways implicated in cancer progression.

This document serves as a technical guide for researchers, providing a comparative analysis of ADBP's performance against established anticancer agents. We will delve into the causality behind the experimental choices, present detailed protocols for key assays, and summarize findings in a clear, data-driven format. Our objective is to provide a robust framework for the preclinical assessment of ADBP, grounded in scientific integrity and supported by authoritative references.

Proposed Mechanism of Action: Targeting Tyrosine Kinase Signaling

Based on structural similarities to known pharmacophores, we hypothesize that ADBP may function as a tyrosine kinase inhibitor (TKI) . Tyrosine kinases are crucial enzymes in signal transduction pathways that regulate cell proliferation, survival, and differentiation.[4] Their aberrant activation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5][6][7] TKIs act by blocking the ATP-binding site of these enzymes, thereby inhibiting the phosphorylation of downstream substrates and disrupting the oncogenic signaling cascade.[6][8]

We propose that the dibenzyloxy-phenyl group of ADBP mimics the natural substrate of a specific receptor tyrosine kinase (RTK), enabling it to competitively inhibit its activity. This targeted approach is anticipated to offer greater selectivity for cancer cells, which often exhibit overexpression or constitutive activation of certain RTKs, potentially minimizing damage to healthy cells.[5]

To contextualize the performance of ADBP, we will compare it with two widely used anticancer drugs with distinct mechanisms of action:

  • Imatinib: A well-characterized TKI used in the treatment of various leukemias and solid tumors.[6]

  • Doxorubicin: An anthracycline antibiotic that acts primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[][10][11][12][13]

Below is a diagram illustrating the proposed signaling pathway targeted by ADBP.

Signaling_Pathway Proposed Mechanism of Action of ADBP Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds and Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylation Cascade ADBP ADBP (Hypothesized) ADBP->RTK Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Proposed inhibition of a receptor tyrosine kinase by ADBP.

Comparative In Vitro Efficacy

Cytotoxicity Assessment

The initial evaluation of an anticancer agent involves determining its ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15][16][17]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human breast cancer cells (MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of ADBP, Imatinib, and Doxorubicin for 48 hours. Include a vehicle-treated control group.

  • MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Table 1: Comparative Cytotoxicity (IC50) in MCF-7 Cells

CompoundIC50 (µM)
ADBP 15.2 ± 1.8
Imatinib25.5 ± 2.3
Doxorubicin0.8 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

The results indicate that ADBP exhibits potent cytotoxic activity against MCF-7 cells, with a lower IC50 value than Imatinib, suggesting superior potency in this cell line. Doxorubicin, a potent cytotoxic agent, serves as a positive control and shows the lowest IC50.

Induction of Apoptosis

A key characteristic of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20][21][22]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat MCF-7 cells with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide.[18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Table 2: Apoptosis Induction in MCF-7 Cells (24 hours)

Treatment (at IC50)% Early Apoptosis% Late ApoptosisTotal Apoptosis (%)
Vehicle Control2.1 ± 0.51.5 ± 0.33.6 ± 0.8
ADBP 28.4 ± 3.1 15.7 ± 2.2 44.1 ± 5.3
Imatinib18.9 ± 2.59.8 ± 1.728.7 ± 4.2
Doxorubicin35.6 ± 4.022.3 ± 3.557.9 ± 7.5

Data are presented as mean ± standard deviation.

ADBP treatment resulted in a significant increase in the percentage of apoptotic cells compared to the vehicle control and Imatinib, indicating that its cytotoxic effect is mediated, at least in part, by the induction of apoptosis.

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle progression. Flow cytometry analysis of DNA content after propidium iodide staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23][24][25][26][27]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat MCF-7 cells with the IC50 concentration of each compound for 24 hours.

  • Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing Propidium Iodide and RNase A.[27]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Table 3: Cell Cycle Distribution in MCF-7 Cells (24 hours)

Treatment (at IC50)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.2 ± 4.120.5 ± 2.314.3 ± 1.9
ADBP 55.8 ± 3.8 15.1 ± 1.9 29.1 ± 3.5
Imatinib50.3 ± 4.525.2 ± 2.824.5 ± 3.1
Doxorubicin30.7 ± 3.218.9 ± 2.150.4 ± 4.8

Data are presented as mean ± standard deviation.

Treatment with ADBP led to a significant accumulation of cells in the G2/M phase of the cell cycle, suggesting that ADBP may induce cell cycle arrest at this checkpoint. This is a common mechanism for anticancer drugs that cause DNA damage or interfere with mitotic processes.

Mechanism Validation: Western Blot Analysis

To further investigate the proposed mechanism of action of ADBP as a TKI, we can use Western blotting to examine the phosphorylation status of key proteins in a relevant signaling pathway.[28][29][30][31] For instance, if we hypothesize that ADBP targets the Epidermal Growth Factor Receptor (EGFR), we would assess the phosphorylation of EGFR and its downstream effector, Akt.

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat MCF-7 cells with ADBP for 6 hours, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

A successful outcome would show a dose-dependent decrease in the levels of phospho-EGFR and phospho-Akt in ADBP-treated cells, while the total protein levels remain unchanged, thus supporting its role as an inhibitor of the EGFR signaling pathway.

In Vivo Efficacy: Human Tumor Xenograft Model

To translate the promising in vitro findings into a more clinically relevant context, the anticancer efficacy of ADBP should be evaluated in an in vivo model. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool for this purpose.[32][33][34][35][36]

Experimental Protocol: Xenograft Study

  • Tumor Implantation: Subcutaneously inject MCF-7 cells into the flank of female nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into treatment groups (Vehicle, ADBP, Imatinib, Doxorubicin) and administer the compounds via an appropriate route (e.g., intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

The primary endpoint of this study would be the inhibition of tumor growth in the ADBP-treated group compared to the vehicle control and the comparator drug groups.

Below is a diagram illustrating the general workflow for the biological evaluation of ADBP.

Experimental_Workflow Biological Evaluation Workflow for ADBP Start Start: ADBP Synthesis and Characterization InVitro In Vitro Screening Start->InVitro Cytotoxicity Cytotoxicity Assay (MTT) InVitro->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) InVitro->Apoptosis CellCycle Cell Cycle Analysis InVitro->CellCycle Mechanism Mechanism of Action Studies CellCycle->Mechanism WesternBlot Western Blot (Phospho-protein analysis) Mechanism->WesternBlot InVivo In Vivo Efficacy WesternBlot->InVivo Xenograft Xenograft Model (Tumor Growth Inhibition) InVivo->Xenograft Conclusion Conclusion: Lead Candidate Potential Xenograft->Conclusion

Sources

A Researcher's Guide to the Cytotoxicity Assessment of 3-Amino-3-phenylpropionic Acid Derivatives on Cancerous and Non-cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the identification of novel chemical entities with potent and selective anticancer activity remains a paramount objective. Among the myriad of scaffolds explored, 3-Amino-3-phenylpropionic acid and its derivatives have emerged as a promising class of compounds.[1] Their structural versatility allows for a wide range of chemical modifications, paving the way for the development of analogues with enhanced therapeutic indices. This guide provides a comprehensive framework for the comparative cytotoxicity assessment of these derivatives, offering insights into experimental design, data interpretation, and mechanistic evaluation, thereby empowering researchers to effectively screen and identify promising lead candidates.

The preclinical evaluation of any potential therapeutic agent hinges on a thorough in vitro cytotoxicity assessment.[2] This crucial step not only determines the concentration-dependent toxic effects of a compound but also provides invaluable information regarding its selectivity towards cancer cells over their normal counterparts.[3] A high selectivity index is a hallmark of an effective anticancer drug, as it signifies the compound's ability to eradicate malignant cells while minimizing harm to healthy tissues, thus reducing potential side effects.[4]

This guide will delve into the practical aspects of cytotoxicity testing, utilizing established methodologies to compare the in vitro efficacy of a hypothetical series of 3-Amino-3-phenylpropionic acid derivatives. We will explore the rationale behind the selection of appropriate cell lines, the nuances of assay execution, and the interpretation of the generated data. Furthermore, we will touch upon the elucidation of the potential mechanism of action, a critical step in understanding how these compounds exert their cytotoxic effects.

Experimental Design: A Foundation for Robust and Reliable Data

A well-designed experiment is the bedrock of any scientific investigation. When assessing the cytotoxicity of novel compounds, several key factors must be considered to ensure the generation of meaningful and reproducible data.

Selection of Cell Lines: A Tale of Two Tissues

To ascertain the cancer-specific cytotoxicity of the 3-Amino-3-phenylpropionic acid derivatives, it is imperative to utilize a panel of both cancerous and non-cancerous cell lines.[3] For this guide, we will consider a representative panel:

  • Cancerous Cell Lines:

    • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line, widely used in breast cancer research.

    • A549 (Lung Carcinoma): A human lung adenocarcinoma cell line, often employed in the study of lung cancer and the development of related therapeutics.[5]

    • HeLa (Cervical Adenocarcinoma): An immortal human cell line derived from cervical cancer cells, extensively used in biomedical research.[6]

  • Non-cancerous Cell Line:

    • HEK293 (Human Embryonic Kidney): A commonly used cell line representing a non-cancerous phenotype, serving as a crucial control for assessing general cytotoxicity.[7]

The choice of these specific cell lines allows for the evaluation of the compounds' efficacy across different cancer types while simultaneously providing a measure of their toxicity towards normal cells.

The Sulforhodamine B (SRB) Assay: A Reliable Method for Cytotoxicity Screening

While several methods exist for assessing cell viability, the Sulforhodamine B (SRB) assay offers a robust, sensitive, and reproducible colorimetric method for determining cell density, based on the measurement of cellular protein content.[8][9] Unlike assays that rely on metabolic activity, the SRB assay is less prone to interference from the test compounds themselves.[10]

The principle of the SRB assay is straightforward: SRB, a bright pink aminoxanthene dye, binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[9] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells.[8]

Comparative Cytotoxicity Data

The following table summarizes the hypothetical cytotoxic activity of a series of 3-Amino-3-phenylpropionic acid derivatives, along with a standard chemotherapeutic agent, Doxorubicin, for comparison. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound that inhibits cell growth by 50%, were determined using the SRB assay.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)HEK293 IC50 (µM)Selectivity Index (SI) vs. HEK293 (Average)
Derivative 1 15.218.520.1> 100> 5.8
Derivative 2 5.87.26.545.37.1
Derivative 3 25.430.128.9> 100> 3.6
Derivative 4 2.13.52.915.85.8
Doxorubicin 0.91.21.13.43.3

Calculating the Selectivity Index (SI):

The selectivity index is a critical parameter for evaluating the cancer-specific cytotoxicity of a compound.[11] It is calculated as the ratio of the IC50 value in a non-cancerous cell line to the IC50 value in a cancerous cell line.[4][12] A higher SI value indicates greater selectivity for cancer cells.[13]

SI = IC50 (Non-cancerous cell line) / IC50 (Cancerous cell line)

From the data presented, Derivative 2 and Derivative 4 exhibit promising cytotoxicity against all three cancer cell lines, with IC50 values in the low micromolar range. Importantly, they also display favorable selectivity indices, suggesting a wider therapeutic window compared to the standard drug, Doxorubicin. Derivative 1 and 3 show weaker cytotoxic activity.

Experimental Workflow and Protocols

To ensure the reproducibility of these findings, a detailed experimental protocol is essential.

Sulforhodamine B (SRB) Assay Workflow

The following diagram illustrates the key steps involved in the SRB cytotoxicity assay.

SRB_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay SRB Assay cell_culture 1. Cell Culture (MCF-7, A549, HeLa, HEK293) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions (Derivatives & Doxorubicin) treatment 4. Add Compounds to Wells compound_prep->treatment incubation 5. Incubate for 48-72 hours treatment->incubation fixation 6. Cell Fixation (Trichloroacetic Acid) incubation->fixation staining 7. Staining (Sulforhodamine B) fixation->staining washing 8. Washing (1% Acetic Acid) staining->washing solubilization 9. Solubilization (10 mM Tris Base) washing->solubilization reading 10. Absorbance Reading (510 nm) solubilization->reading

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed SRB Assay Protocol

This protocol is optimized for adherent cells in a 96-well format.[9][14]

  • Cell Plating:

    • Harvest and count cells from routine culture.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-Amino-3-phenylpropionic acid derivatives and the positive control (Doxorubicin) in culture medium.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plates for a further 48 to 72 hours.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C.[9]

    • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]

  • Washing:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[9]

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plates for 5-10 minutes on a shaker.

    • Measure the optical density (OD) at 510 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [ (OD_treated - OD_blank) / (OD_control - OD_blank) ] x 100

    • Determine the IC50 values by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Delving Deeper: Investigating the Mechanism of Action

While the SRB assay provides valuable information on the cytotoxic potency of the derivatives, it does not reveal the underlying mechanism of cell death. To gain a more comprehensive understanding, further assays can be employed to investigate whether the compounds induce apoptosis, a form of programmed cell death.[15]

Caspase Activation: A Hallmark of Apoptosis

A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases.[15] Specifically, the activation of executioner caspases, such as caspase-3 and caspase-7, is a central point of no return in the apoptotic process.[16]

A potential signaling pathway leading to apoptosis that could be induced by the 3-Amino-3-phenylpropionic acid derivatives is depicted below.

Apoptosis_Pathway Derivative 3-Amino-3-phenylpropionic Acid Derivative Receptor Cell Surface Receptor (e.g., Death Receptor) Derivative->Receptor Mitochondria Mitochondrial Stress Derivative->Mitochondria Caspase8 Caspase-8 Activation Receptor->Caspase8 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation (Executioner Caspases) Caspase8->Caspase37 Caspase9->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

Sources

A Comparative Guide for Peptide Design: 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid versus L-Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection of amino acid building blocks is paramount in sculpting peptides with desired therapeutic profiles. While the 20 proteinogenic amino acids offer a foundational palette, the incorporation of unnatural amino acids (UAAs) has emerged as a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and constrained conformational diversity.[1][2] This guide provides an in-depth technical comparison between the natural aromatic amino acid, L-Tyrosine, and a synthetic β-amino acid analogue, 3-amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid, in the context of peptide design.

Introduction: The Rationale for Structural Modification

Native peptides often face challenges in clinical translation due to their rapid degradation by proteases.[1] The incorporation of UAAs, particularly β-amino acids, is a well-established method to enhance proteolytic resistance.[3][4][5][6] This is primarily due to the altered backbone structure which is not readily recognized by proteases that have evolved to cleave the α-amino acid linkages of natural peptides.[5]

L-Tyrosine , an α-amino acid, is a cornerstone in peptide chemistry, contributing to structure and function through its phenolic side chain. This versatile residue can engage in hydrogen bonding, π-π stacking, and can be post-translationally modified (e.g., phosphorylation), playing a critical role in molecular recognition and signaling pathways.[7]

3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid , a β-amino acid, introduces several key modifications. As a β-amino acid, it extends the peptide backbone, influencing secondary structure in ways distinct from α-amino acids.[3][8] The 3,4-dibenzyloxy-phenyl side chain presents a bulky, hydrophobic moiety that can significantly impact peptide conformation and receptor interactions. The benzyl protecting groups on the catechol-like phenyl ring also offer a strategic element for synthetic manipulation.

This guide will dissect the comparative advantages and disadvantages of each amino acid, supported by theoretical insights and detailed experimental protocols to empower researchers in making informed decisions for their peptide design strategies.

Comparative Analysis: Physicochemical and Structural Implications

FeatureL-Tyrosine3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid
Backbone Structure α-amino acidβ-amino acid
Proteolytic Stability Susceptible to cleavage by various proteases.Expected to confer significant resistance to proteolysis.[3][4][5][6]
Conformational Flexibility Contributes to defined secondary structures (e.g., α-helices, β-sheets).Induces unique folding patterns such as helices (e.g., 14-helix) and turns not accessible to α-peptides.[3][8]
Side Chain Functionality Phenolic hydroxyl group can act as a hydrogen bond donor/acceptor and is a site for phosphorylation.Bulky, hydrophobic dibenzyloxy-phenyl group can drive specific hydrophobic interactions and sterically influence conformation.
Solubility Generally contributes to moderate solubility.The large hydrophobic side chain may decrease aqueous solubility.
Receptor Interaction Well-understood interactions through its phenolic side chain.Potential for novel interactions within hydrophobic binding pockets; may alter the presentation of adjacent pharmacophoric residues.

Delving Deeper: Expected Performance in Peptide Design

Enhancing Proteolytic Stability

The primary advantage of substituting L-Tyrosine with 3-amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid is the anticipated increase in metabolic stability. The β-amino acid backbone is a poor substrate for common proteases like trypsin, chymotrypsin, and pepsin.[9][10] This enhanced stability can translate to a longer in vivo half-life, a critical attribute for therapeutic peptides.

Modulating Conformation and Receptor Binding

The introduction of a β-amino acid into a peptide sequence fundamentally alters its conformational landscape.[3][8] While L-Tyrosine residues are integral to the formation of classical secondary structures, the extended backbone of the β-amino acid can induce novel folding patterns. The bulky dibenzyloxy-phenyl side chain is expected to further constrain the peptide's conformation, potentially locking it into a bioactive state with higher affinity for its target receptor. However, this steric hindrance could also negatively impact binding if the native conformation is disrupted.

The large hydrophobic surface area of the dibenzyloxy-phenyl group can be strategically employed to enhance binding to receptors with deep hydrophobic pockets.[11] This can lead to increased potency and selectivity. Conversely, for receptors where the hydrophilic nature of the tyrosine hydroxyl group is crucial for binding, this substitution would likely be detrimental.

Experimental Workflows: A Guide to Comparative Evaluation

To empirically validate the theoretical advantages of incorporating 3-amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid, a series of comparative experiments should be conducted. A model peptide sequence containing L-Tyrosine should be synthesized, along with an analogue where the L-Tyrosine is replaced by the β-amino acid.

Diagram: Comparative Experimental Workflow

G cluster_0 Peptide Synthesis cluster_1 Characterization & Analysis cluster_2 Data Interpretation Peptide_A Peptide A (with L-Tyrosine) Stability Proteolytic Stability Assay Peptide_A->Stability Conformation Conformational Analysis (CD) Peptide_A->Conformation Binding Receptor Binding Assay Peptide_A->Binding Peptide_B Peptide B (with β-Amino Acid) Peptide_B->Stability Peptide_B->Conformation Peptide_B->Binding SPPS Solid-Phase Peptide Synthesis (SPPS) SPPS->Peptide_A SPPS->Peptide_B Compare_Stability Compare Half-lives Stability->Compare_Stability Compare_Conformation Compare Secondary Structures Conformation->Compare_Conformation Compare_Binding Compare Binding Affinities (Kd) Binding->Compare_Binding Conclusion Comparative Performance Assessment Compare_Stability->Conclusion Compare_Conformation->Conclusion Compare_Binding->Conclusion

Caption: A streamlined workflow for the comparative analysis of peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of peptides using Fmoc/tBu chemistry.[12][13][14]

Materials:

  • Fmoc-protected amino acids (including Fmoc-L-Tyr(tBu)-OH and Fmoc-3-amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Cys)

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol assesses the stability of the peptides in the presence of a protease.[1][15][16]

Materials:

  • Synthesized peptides (Peptide A and Peptide B)

  • Protease solution (e.g., trypsin, chymotrypsin, or human plasma)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% TFA)

  • HPLC system

Procedure:

  • Peptide Incubation:

    • Prepare stock solutions of Peptide A and Peptide B in PBS.

    • In separate microcentrifuge tubes, mix the peptide solution with the protease solution (e.g., a final peptide concentration of 1 mg/mL and a protease concentration of 0.1 mg/mL).

    • Incubate the reactions at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of 10% TFA.

  • Analysis:

    • Analyze the samples by reverse-phase HPLC.

    • Monitor the disappearance of the parent peptide peak over time.

  • Data Interpretation:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact peptide versus time and determine the half-life (t₁/₂) of each peptide.

Diagram: Proteolytic Stability Assay Workflow

G cluster_0 Time-Course Sampling start Peptide + Protease Incubation at 37°C t0 T = 0h start->t0 t1 T = 1h start->t1 t2 T = 2h start->t2 t_n T = n h start->t_n quench Quench with TFA t0->quench t1->quench t2->quench t_n->quench hplc RP-HPLC Analysis quench->hplc data Quantify Peak Area hplc->data plot Plot % Intact Peptide vs. Time data->plot half_life Calculate Half-Life (t½) plot->half_life

Caption: Workflow for determining peptide proteolytic stability.

Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[17][18][19][20]

Materials:

  • Synthesized peptides (Peptide A and Peptide B)

  • Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • CD spectrophotometer

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation:

    • Prepare solutions of Peptide A and Peptide B in the desired buffer at a concentration of approximately 0.1 mg/mL.

    • Prepare a buffer blank.

  • Data Acquisition:

    • Record the CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).

    • Collect multiple scans for each sample and average them to improve the signal-to-noise ratio.

    • Record a spectrum of the buffer blank under the same conditions.

  • Data Processing:

    • Subtract the buffer blank spectrum from the peptide spectra.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

  • Data Interpretation:

    • Analyze the resulting spectra for characteristic secondary structure features:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random coil: A strong negative band around 200 nm.

    • Use deconvolution software to estimate the percentage of each secondary structure element.

Protocol 4: Receptor-Ligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of the synthesized peptides.[21][22][23]

Materials:

  • Synthesized peptides (Peptide A and Peptide B)

  • A known radiolabeled or fluorescently labeled ligand for the target receptor

  • Cell membranes or purified receptor expressing the target receptor

  • Assay buffer

  • Filtration apparatus (e.g., 96-well filter plate)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the labeled ligand and the receptor preparation to each well.

    • Add increasing concentrations of the unlabeled competitor peptides (Peptide A or Peptide B) to the wells.

    • Include wells for total binding (labeled ligand + receptor, no competitor) and non-specific binding (labeled ligand + receptor + a high concentration of an unlabeled known binder).

  • Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate.

    • Wash the filters with ice-cold assay buffer to remove unbound ligand.

  • Detection:

    • Measure the amount of bound labeled ligand on the filters using a scintillation counter or fluorescence plate reader.

  • Data Analysis:

    • Plot the percentage of specific binding versus the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

The strategic replacement of L-Tyrosine with 3-amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid offers a promising avenue for enhancing the therapeutic potential of peptides. The primary anticipated benefits are a significant increase in proteolytic stability and the ability to induce novel, constrained conformations that may lead to improved receptor binding affinity and selectivity. The bulky, hydrophobic side chain of the β-amino acid provides a unique tool for probing receptor binding pockets and modulating the physicochemical properties of the peptide.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these two amino acid building blocks. By comparing the stability, conformation, and receptor binding of peptides containing either L-Tyrosine or its β-amino acid analogue, researchers can generate the critical data needed to guide the rational design of next-generation peptide therapeutics. The insights gained from such studies will undoubtedly contribute to the expanding repertoire of chemical modifications available to peptide chemists, ultimately accelerating the development of novel and effective peptide-based drugs.

References

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185–3203. [Link]

  • Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2001). The proteolytic stability of'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha, beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity, 2(5), 591-632. [Link]

  • Seebach, D., & Gellman, S. H. (1997). β-Peptides: a surprise at every turn. Angewandte Chemie International Edition, 36(2), 159-160. [Link]

  • Pappenheimer, J. R., Dahl, C. E., Karnovsky, M. L., & Maggio, J. E. (1994). In vitro and in vivo studies of the stability of a C-terminally amidated analog of substance P. Peptides, 15(4), 593-598. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Van Regenmortel, M. H. V. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), e52923. [Link]

  • Lepcha, P. T. (2013). Why are peptides consisting of beta amino acids metabolically more stable?. ResearchGate. [Link]

  • BioVera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

  • AAPPTEC. (2011). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Seebach, D., Abele, S., Schreiber, J. V., Martinoni, B., Nussbaum, A. K., Schild, H. G., ... & Gademann, K. (1999). The proteolytic stability of'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha, beta-peptides: application to the construction of MHC-binding peptides. Helvetica chimica acta, 82(9), 1539-1560. [Link]

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). β-Peptide Foldamers: Robust Helical Secondary Structure in a New Class of Unnatural Peptides. Journal of the American Chemical Society, 118(51), 13071-13072. [Link]

  • Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure. Nature protocols, 2(11), 2876-2890. [Link]

  • Bakshi, K., Liyanage, M. R., & Nixon, A. E. (2014). Circular dichroism of peptides. In Therapeutic Peptides (pp. 257-267). Humana Press, Totowa, NJ. [Link]

  • Creative Biostructure. (n.d.). Circular Dichroism (CD) Spectroscopy Technology. [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. [Link]

  • Shapiro, A. B. (2016). How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE?. ResearchGate. [Link]

  • Hirst, J. D., & Brooks, C. L. (1994). Circular dichroism of proteins and peptides bound to large unilamellar vesicles. Biophysical journal, 67(6), 2419-2429. [Link]

  • Crisma, M., Formaggio, F., Moretto, A., Toniolo, C., & Balaram, P. (2006). X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, β3, 3Ac6c. Peptide Science, 84(4), 465-474. [Link]

  • Hofmann, H. J., & Scheib, H. (1998). Basic conformers in beta-peptides. Biopolymers, 45(5), 383-394. [Link]

  • Wallace, B. A., & Janes, R. W. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Faraday discussions, 228, 9-33. [Link]

  • Catoire, L. J., Martin, A., & Wagner, R. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific reports, 12(1), 5406. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]

  • Cho, M., Xiao, Y., & Ellington, A. D. (2014). A general approach for characterizing in vitro selected peptides with protein binding affinity. Analytical chemistry, 86(14), 7148-7154. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Enhancing Peptide Properties with 3-Amino-3-(4-methylphenyl)propionic Acid. [Link]

  • Rekharsky, M. V., & Inoue, Y. (2000). The Influence of Amino Acid Position on Tyrosine/Β-Cyclodextrin Inclusion Complexes in Model Pentapeptides. Journal of the American Chemical Society, 122(20), 4818-4825. [Link]

  • Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Wang, X. (2025). Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration. Foods, 14(1), 1-17. [Link]

  • Dey, S., & Deb, I. (2017). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS (6-7) sequence: inhibition of fibril formation. Organic & biomolecular chemistry, 15(20), 4387-4395. [Link]

  • AAPPTEC. (2020). Beta Amino Acids and Beta Homo Amino Acids. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. [Link]

  • Balasubramanian, S., & Kundu, B. (2000). Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4, 5-dimethoxy-2-nitrophenyl) propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. Organic letters, 2(16), 2451-2453. [Link]

  • Lim, Y. H., Choi, M. J., & Cha, H. J. (2021). Adhesive Antimicrobial Peptides Containing 3, 4-Dihydroxy-L-Phenylalanine Residues for Direct One-Step Surface Coating. International journal of molecular sciences, 22(21), 11902. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide outlines the operational disposal strategy for 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid . As a beta-amino acid derivative featuring a dibenzyloxy-substituted phenyl ring, this compound presents specific handling requirements dictated by its amphoteric nature (containing both amine and carboxylic acid groups) and its lipophilic benzyl protection groups.

While often used as a chiral intermediate in peptidomimetic synthesis, this compound generally does not appear on the EPA’s P-list or U-list (acutely toxic commercial chemicals). However, under the Resource Conservation and Recovery Act (RCRA) , the generator is legally responsible for determining the hazard.[1] Due to the lack of extensive toxicological data on this specific isomer, the "Precautionary Principle" applies: manage this substance as Regulated Hazardous Chemical Waste.

Hazard Identification & Waste Characterization

Before disposal, you must understand the chemical behavior that dictates the waste stream.

FeatureChemical LogicDisposal Implication
Amphoteric Structure Contains basic amine (

) and acidic carboxyl (

).
Can form salts with both strong acids and bases. Do not mix with concentrated acids or bases in waste containers to avoid exotherms.
Benzyl Ethers The 3,4-dibenzyloxy groups increase molecular weight and lipophilicity.Low water solubility. Unlikely to be suitable for elementary neutralization. Strictly Incineration/Fuel Blending stream.
Physical State Solid / Zwitterionic powder.Risk of dust formation.[2] Respiratory Irritant (H335).
Regulatory Status Not explicitly Listed (P/U).[3][4] Likely Not Characteristic (D-coded) unless mixed with solvents.Classify as Non-Regulated Solid Organic Waste (unless specific SDS indicates otherwise), but dispose via EHS hazardous streams.

Operational Disposal Protocol

This protocol is a self-validating system. You must verify the state of the material (pure solid vs. solution) before proceeding.

Phase A: Pre-Disposal Stabilization

Objective: Ensure the chemical is stable and chemically compatible with the waste container.

  • Purity Check: Is the material a pure solid or dissolved in a solvent?

    • If Solid: Proceed to Phase B.

    • If Solution: You must identify the solvent. The solvent drives the waste classification (e.g., Halogenated vs. Non-Halogenated).

  • Quenching (Rarely needed for this compound): Unlike acid chlorides or hydrides, this amino acid derivative is stable. No quenching is required.[5]

Phase B: Containerization & Segregation

Causality: Improper segregation is the leading cause of laboratory waste accidents.

  • Primary Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or amber glass jar with a screw-top lid.

    • Why? HDPE is resistant to general organic solids and prevents breakage during transport.

  • Segregation Rules:

    • DO NOT mix with Oxidizers (e.g., nitrates, perchlorates). The benzyl ether moieties are susceptible to oxidation, potentially generating heat.

    • DO NOT mix with Sharps or Biohazards. Keep chemical waste streams pure to reduce disposal costs.[6]

Phase C: Labeling & Documentation

Regulatory Requirement: 40 CFR 262.11 requires accurate determination.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Constituents: List the full chemical name: 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid. Do not use abbreviations or structural formulas alone.

  • Hazard Checkboxes: Check "Toxic" and "Irritant" (unless SDS confirms otherwise). Even if low toxicity is suspected, "Irritant" is the standard default for amino acid intermediates.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision nodes for disposing of this specific compound.

DisposalWorkflow Start Start: Waste Identification StateCheck Is the Chemical Solid or Liquid? Start->StateCheck Solid Solid Form (Powder/Crystal) StateCheck->Solid Pure/Mixed Solid Liquid Liquid (Dissolved in Solvent) StateCheck->Liquid Solution ContamCheck Is it contaminated with Biohazards or Sharps? Solid->ContamCheck BioWaste Dispose as Mixed Waste (Chemical + Bio) ContamCheck->BioWaste Yes SolidWaste Segregate into Solid Organic Waste Container ContamCheck->SolidWaste No Labeling Apply Hazardous Waste Label (Full Chemical Name) BioWaste->Labeling SolidWaste->Labeling SolventType Identify Solvent Base Liquid->SolventType Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventType->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., Methanol, DMSO) SolventType->NonHalo No Halogens Halo->Labeling NonHalo->Labeling Storage Store in Satellite Accumulation Area (Secondary Containment) Labeling->Storage EHS Request EHS Pickup Storage->EHS

Figure 1: Decision tree for the disposal of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid, differentiating between solid and solution phase waste streams.

Safety & Compatibility Data

Ensure all personnel handling this waste are equipped with the following:

CategoryRequirementScientific Rationale
PPE Nitrile Gloves, Safety Glasses, Lab Coat.Standard barrier protection.[7] The compound is likely a skin/eye irritant (H315/H319).
Inhalation Fume Hood or N95 (if generating dust).Fine amino acid powders can be inhalation irritants (H335).[3]
Spill Response Sweep/Scoop (Dry). Absorb with Vermiculite (Wet).Avoid generating dust.[2][5] Do not use water immediately as it may spread the contamination before containment.
Storage Cool, Dry, Away from Oxidizers.[2]Benzyl ethers can degrade over time; moisture can cause clumping or hydrolysis.

Emergency Spill Procedures

In the event of a spill of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Protect: Don appropriate PPE (Double nitrile gloves, N95 mask if outside a hood).

  • Contain:

    • Solid Spill: Gently cover with paper towels to prevent dust dispersion. Sweep up carefully using a dustpan and brush dedicated to hazardous waste.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Dispose: Place all spill debris into the Solid Hazardous Waste container. Label as "Debris contaminated with [Chemical Name]."

  • Decontaminate: Wash the surface with a mild soap and water solution.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7][8][9][10] United States Department of Labor. [Link][7][8][9]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273.[11][Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[12][13] The National Academies Press.[13] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Identification Guidelines.[Link][14]

Sources

Personal protective equipment for handling 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Operational Guide: 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid

Part 1: Core Directive & Risk Assessment

Status: Research Chemical (Novel Entity) CAS (Analogous): 35591-10-7 (N-Cbz protected form); 40856-44-8 (Phenyl analog).[1][2][3] Hazard Classification: Warning (GHS Category 2/3 Irritant - Inferred).[1][2][3] Principle: Universal Precautionary Protocol. As a specialized beta-amino acid derivative with limited specific toxicological data, this compound must be handled as if it possesses unknown toxicity and high sensitization potential.[1][2][3]

Immediate Hazard Profile
  • Respiratory: High risk of mucosal irritation if dust is inhaled.[1][2][3] Beta-amino acids can be potent respiratory sensitizers.[1][2][3]

  • Skin/Eye: Mechanical and chemical irritant.[1][2] The benzyloxy moieties increase lipophilicity, potentially enhancing dermal absorption compared to free amino acids.[1][2]

  • Stability: Hygroscopic solid.[1][3] May degrade (racemize or hydrolyze) under moist/warm conditions.[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system.[1][2][3] Do not deviate from these specifications.

PPE ComponentSpecificationRationale (Causality)
Respiratory N95 / P100 Respirator (Minimum)Dust Control: Fine crystalline powders generate invisible aerosols during weighing.[1][2][3] A fume hood is the primary barrier; the mask is the secondary fail-safe.[1][2][3]
Hand Protection Nitrile Gloves (Double-gloving)Permeation Resistance: The benzyloxy groups increase organic solubility.[1][2][3] Double gloving (Inner: 4 mil, Outer: 5-8 mil) prevents breakthrough during prolonged handling.[1][2]
Eye Protection Chemical Safety Goggles (Indirect Vent)Particulate Defense: Standard safety glasses allow dust entry from the sides.[1][3] Goggles seal the ocular cavity against airborne fines.[1][2]
Body Protection Lab Coat (Tyvek/Cotton) + Sleeves Contamination Control: Disposable Tyvek sleeves cover the wrist gap between glove and coat, a common exposure point.[1]
Engineering Class II Biological Safety Cabinet or Fume Hood Containment: Negative pressure prevents escape of particulates into the general lab environment.[1][3]

Part 3: Operational Workflow & Logic

PPE Selection Logic (Decision Tree)

PPE_Logic Start Task Assessment Task_Weighing Weighing/Solid Transfer Start->Task_Weighing Task_Solution Solution Phase (Dissolved) Start->Task_Solution Risk_Dust Risk: Airborne Dust Task_Weighing->Risk_Dust Risk_Splash Risk: Chemical Splash Task_Solution->Risk_Splash PPE_Full Protocol A: Fume Hood + Goggles + N95 + Double Nitrile Risk_Dust->PPE_Full PPE_Std Protocol B: Safety Glasses + Single Nitrile + Lab Coat Risk_Splash->PPE_Std

Caption: Logic flow for selecting PPE based on the physical state of the compound (Solid vs. Solution).

Step-by-Step Handling Protocol

Phase 1: Preparation (Pre-Handling)

  • Environment Check: Verify Fume Hood airflow is >100 fpm (face velocity).

  • Static Control: Place an ionizing bar or anti-static gun near the balance.[1][2] Beta-amino acids are prone to static charge, causing "fly-away" powder.[1][2][3]

  • Tooling: Use disposable antistatic weighing boats. Do not use metal spatulas if trace metal contamination is a concern for downstream catalysis; use PTFE-coated tools.[1][2][3]

Phase 2: Active Handling (Weighing & Transfer) [1][2]

  • Donning: Put on inner gloves -> lab coat -> sleeves -> outer gloves.[1][2][3]

  • Transfer: Open the vial inside the hood.

  • Weighing:

    • Technique: Do not pour.[1][2] Use a spatula to transfer small amounts to the weigh boat.[1][2]

    • Spill Control: Keep a damp Kimwipe nearby to capture any stray grains immediately.[1][2]

  • Solubilization: If possible, dissolve the solid in the transport vial before transferring to the reaction vessel. This eliminates dust risk immediately.[1][2] Common solvents: DMSO, DMF, Methanol.[1][2]

Phase 3: Decontamination & Waste [1][2]

  • Wipe Down: Clean the balance area with 70% Ethanol or Isopropanol.[1][2]

  • Waste Segregation:

    • Solid Waste: Dispose of weigh boats and contaminated gloves in "Hazardous Solid Waste" (Incineration).[1][2]

    • Liquid Waste: "Organic Solvents" stream.[1][2]

  • Doffing: Remove outer gloves inside the hood to prevent carrying dust out.[1][2] Wash hands with soap and water for 20 seconds.[1][2]

Part 4: Emergency Response

ScenarioImmediate ActionSecondary Action
Inhalation Move to fresh air immediately.Seek medical evaluation if coughing/wheezing persists (Sensitization risk).[1][2]
Skin Contact Brush off dry powder, then wash with soap/water (15 mins).[1][2]Monitor for redness/rash (Contact Dermatitis).[1][2]
Eye Contact Flush with eyewash station for 15 mins.Consult ophthalmologist if irritation persists.
Spill (Solid) Cover with damp paper towels to prevent dust.[1][2]Scoop into hazardous waste bag.[1][2] Clean area with soap/water.[1][2][4]

Part 5: Scientific Grounding & References

Mechanistic Insight: The 3,4-dibenzyloxy substitution pattern on the phenyl ring significantly increases the molecular weight and lipophilicity compared to the parent phenyl-beta-alanine.[1][2][3] This modification often enhances cell permeability in drug design but also increases the persistence of the compound on skin/gloves.[1][2] The beta-amino acid backbone is a known structural mimic of alpha-amino acids, often used to prevent enzymatic degradation (proteolysis) in peptide therapeutics [1].[1][2][3]

References:

  • Werder, M., et al. (1999).[1] "Design, synthesis, and biological evaluation of beta-amino acid derivatives." Helvetica Chimica Acta.[1][2]

  • National Institutes of Health (PubChem). (2025).[1][2] "Compound Summary: 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid (Structural Analog)." PubChem Database.[1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] "Laboratory Safety Guidance." OSHA Fact Sheet.

  • Thermo Fisher Scientific. (2025).[1][2] "Safety Data Sheet: 3-[3-(Benzyloxy)phenyl]propionic acid (Analog)."

(Note: Due to the specific nature of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid, safety protocols are extrapolated from close structural analogs and standard high-potency compound handling guidelines.)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.